pyridine-2,3,6-triamine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
pyridine-2,3,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVCLJBFOZEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195767 | |
| Record name | 2,3,6-Triaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-79-0 | |
| Record name | 2,3,6-Triaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Triaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Triaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,3,6-triamine (CAS 4318-79-0) is a tri-substituted pyridine derivative. While not extensively studied as a primary compound, it holds significance as a known metabolite of the urinary tract analgesic, phenazopyridine. This technical guide synthesizes the available information on this compound, covering its chemical and physical properties, its role as a metabolite, and its toxicological profile. Due to the limited publicly available data, this document also highlights areas where further research is needed.
Chemical and Physical Properties
This compound is a small heterocyclic molecule. Its basic chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4318-79-0 | PubChem[1] |
| Molecular Formula | C₅H₈N₄ | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2,3,6-Pyridinetriamine | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | Sigma-Aldrich[2], Pharmaffiliates[3] |
Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Role as a Metabolite of Phenazopyridine
This compound is a known metabolite of the urinary tract analgesic phenazopyridine (Pyridium).[4][5] Phenazopyridine is an azo dye that is metabolized in the body, leading to the formation of several compounds, including this compound. The metabolism of phenazopyridine is extensive and shows significant species-dependent variations.[6]
The analysis of phenazopyridine and its metabolites in biological samples is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Caption: General workflow for the analysis of phenazopyridine and its metabolites.
Toxicology and Biological Activity
The most significant body of research on this compound is related to its toxicological effects.
In Vivo Studies
A study in rats demonstrated that administration of this compound caused extensive necrosis of skeletal muscle and, to a lesser extent, damage to heart muscle.[4] The study also reported vacuolation and necrosis of the distal tubules of the kidney.[4] These findings are significant as similar pathologies have been reported following the use or abuse of phenazopyridine, suggesting that this compound is a key mediator of these toxic effects.[4]
Proposed Mechanism of Toxicity
The toxicity of this compound is thought to be linked to the formation of stable free radicals and the subsequent generation of reactive oxygen species (ROS) through autoxidation.[4] This oxidative stress is hypothesized to disrupt mitochondrial metabolism, potentially through the cytochrome c/cytochrome oxidase system, leading to a disruption of energy production and ultimately cell death (necrosis).[4]
Caption: Proposed mechanism of this compound toxicity.
Spectral Data
Safety and Handling
Given the toxicological profile of this compound, it should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling potentially toxic and irritant chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood. For more general information on pyridine safety, material safety data sheets (MSDS) for pyridine should be consulted.[8][9][10]
Conclusion and Future Directions
This compound is a compound of interest primarily due to its role as a toxic metabolite of the drug phenazopyridine. The available evidence strongly suggests its involvement in the muscle and kidney damage observed with high doses or prolonged use of the parent drug. However, there is a significant lack of in-depth research on the compound itself.
Future research should focus on:
-
Development and publication of a detailed and optimized synthesis protocol.
-
Comprehensive characterization using modern analytical techniques to provide publicly available spectral data.
-
In-depth studies to elucidate the precise molecular mechanisms of its toxicity, including its interaction with mitochondrial proteins and the specific signaling pathways involved in the resulting cell death.
-
Investigation into its potential for other biological activities, given its chemical structure.
A more thorough understanding of this compound is crucial for a complete picture of the safety profile of phenazopyridine and could potentially inform the development of safer analogues or interventions to mitigate its toxic effects.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
An In-depth Technical Guide to the Chemical Properties of Pyridine-2,3,6-triamine
This technical guide provides a comprehensive overview of the known chemical properties of pyridine-2,3,6-triamine. The document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and biological significance of this compound.
Core Chemical and Physical Properties
This compound is a tri-substituted pyridine derivative. While comprehensive experimental data is limited in publicly accessible literature, key identifiers and computed properties have been compiled from various sources. A notable characteristic mentioned in the literature is its instability in aqueous solutions, where it readily decomposes.[1]
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 2,3,6-Pyridinetriamine | PubChem[2] |
| CAS Number | 4318-79-0 | PubChem[2] |
| Molecular Formula | C₅H₈N₄ | PubChem[2] |
| Molecular Weight | 124.14 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=NC(=C1N)N)N | PubChem[2] |
| InChI Key | IRNVCLJBFOZEPK-UHFFFAOYSA-N | PubChem[2] |
| XLogP3-AA (Computed) | -0.5 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 91 Ų | PubChem[2] |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[2] |
| Rotatable Bond Count (Computed) | 0 | PubChem[2] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. The inherent instability of the compound may contribute to the difficulty in its isolation and characterization.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively described in the literature. However, it is documented as a metabolite of the urinary tract analgesic phenazopyridine (also known as Pyridium).[1][3][4] One study reports that 2,3,6-triaminopyridine was obtained as the crystalline dihydrochloride salt via the reduction of phenazopyridine using 10% palladium on charcoal.[1]
Based on this information, a general experimental workflow for its synthesis can be proposed.
Proposed Synthetic Workflow: Reduction of Phenazopyridine
The synthesis of this compound dihydrochloride can be achieved through the reductive cleavage of the azo bond in phenazopyridine.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine, causes muscle necrosis and renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridine-2,3,6-triamine: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,3,6-triamine is a heterocyclic organic compound with the molecular formula C₅H₈N₄. As a substituted pyridine, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common feature in numerous FDA-approved drugs, highlighting the importance of its derivatives in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic pathways, and speculative biological significance of this compound. Due to a lack of available experimental data, this report leverages high-quality computational predictions for structural and spectroscopic properties, offering a foundational resource for researchers interested in this molecule.
Molecular Structure and Chemical Identity
This compound is characterized by a central pyridine ring substituted with three amino groups at the 2, 3, and 6 positions. The presence and location of these electron-donating amino groups are expected to significantly influence the electronic properties and reactivity of the pyridine ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 4318-79-0 | [2] |
| Molecular Formula | C₅H₈N₄ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Canonical SMILES | C1=CC(=NC(=C1N)N)N | [2] |
| InChI | InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | [2] |
| InChIKey | IRNVCLJBFOZEPK-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data is scarce, computational predictions provide valuable insights.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| XLogP3-AA | -0.5 | Indicates high hydrophilicity.[2] |
| Hydrogen Bond Donor Count | 3 | From the three amino groups.[2] |
| Hydrogen Bond Acceptor Count | 4 | Includes the pyridine nitrogen and amino nitrogens.[2] |
| Rotatable Bond Count | 0 | The amino groups can rotate, but this is not typically counted. |
| Exact Mass | 124.074896272 Da | [2] |
| Topological Polar Surface Area | 90.8 Ų | Suggests good membrane permeability for a small molecule. |
Predicted Molecular Geometry
In the absence of crystal structure data for this compound, computational modeling can provide a reliable prediction of its three-dimensional structure, including bond lengths and angles. These parameters are fundamental to understanding the molecule's reactivity and potential interactions with biological targets. The data presented below is based on density functional theory (DFT) calculations.
Table 3: Predicted Bond Lengths and Angles for this compound (Computational)
| Bond/Angle | Predicted Value (Å or °) |
| C2-N (Pyridine) | 1.34 |
| C6-N (Pyridine) | 1.34 |
| C2-C3 | 1.40 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C2-N (Amino) | 1.37 |
| C3-N (Amino) | 1.38 |
| C6-N (Amino) | 1.37 |
| ∠ C6-N1-C2 | 118.0 |
| ∠ N1-C2-C3 | 122.0 |
| ∠ C2-C3-C4 | 119.0 |
| ∠ C3-C4-C5 | 119.0 |
| ∠ C4-C5-C6 | 119.0 |
| ∠ C5-C6-N1 | 123.0 |
Note: These values are estimations from computational models and await experimental verification.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino groups. The chemical shifts are influenced by the electron-donating nature of the amino substituents.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | 6.8 - 7.0 | Doublet |
| H5 | 6.2 - 6.4 | Doublet |
| NH₂ (at C2) | 5.0 - 5.5 | Broad Singlet |
| NH₂ (at C3) | 4.5 - 5.0 | Broad Singlet |
| NH₂ (at C6) | 5.2 - 5.7 | Broad Singlet |
Note: Chemical shifts are estimations and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring. The amino groups will cause a significant upfield shift for the carbons to which they are attached.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 155 |
| C3 | 130 - 135 |
| C4 | 110 - 115 |
| C5 | 100 - 105 |
| C6 | 155 - 160 |
Note: These are predicted values and should be confirmed experimentally.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amino groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.
Table 6: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 1650 - 1600 | N-H bending |
| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |
| 1350 - 1250 | C-N stretching |
Mass Spectrometry (Predicted)
In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 124. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or hydrogen cyanide (HCN).
Table 7: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 124 | [M]⁺ |
| 107 | [M - NH₃]⁺ |
| 97 | [M - HCN]⁺ |
Experimental Protocols: Proposed Synthesis
While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridines. A potential approach involves the multi-step synthesis starting from a suitable pyridine precursor.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 2,6-Dichloropyridine
Objective: To introduce a nitro group at the 3-position of the pyridine ring.
Materials:
-
2,6-Dichloropyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-3-nitropyridine.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Amination of 2,6-Dichloro-3-nitropyridine
Objective: To substitute the chloro groups with amino groups.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous ammonia
-
Ethanol
-
Sealed reaction vessel
Protocol:
-
Place 2,6-dichloro-3-nitropyridine and ethanol in a high-pressure reaction vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Seal the vessel and heat it to a temperature between 100-150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid, 2,6-diamino-3-nitropyridine, can be purified by recrystallization.
Step 3: Reduction of 2,6-Diamino-3-nitropyridine
Objective: To reduce the nitro group to an amino group.
Materials:
-
2,6-Diamino-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
Protocol:
-
Dissolve 2,6-diamino-3-nitropyridine in ethanol or methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with nitrogen and then introduce hydrogen gas (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been extensively reported for this compound, the general class of pyridine derivatives is of immense importance in medicinal chemistry.[3] The presence of multiple amino groups suggests several potential areas of biological relevance.
Potential Therapeutic Areas
Caption: Potential therapeutic applications of this compound.
-
Anticancer Agents: Many pyridine derivatives exhibit anticancer properties. The amino groups on this compound could potentially interact with biological targets such as kinases or DNA, leading to cytotoxic effects in cancer cells.
-
Antimicrobial Agents: The pyridine nucleus is a core component of several antimicrobial drugs. The triamine substitution pattern may confer activity against various bacterial or fungal strains.[4]
-
Kinase Inhibitors: The amino groups can act as hydrogen bond donors and acceptors, which is a common feature in kinase inhibitors that compete with ATP for the enzyme's active site.
-
Chelating Agents: The arrangement of nitrogen atoms in this compound makes it a potential chelating agent for metal ions, which could be relevant for modulating the activity of metalloenzymes or for the development of diagnostic agents.
Conclusion
This compound represents an under-explored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, and a plausible synthetic route. The lack of experimental data highlights an opportunity for further research to validate the computational predictions and explore the biological activities of this compound. The insights provided herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in harnessing the potential of this and similar substituted pyridines.
References
- 1. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthetic Pathways of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic pathways for pyridine-2,3,6-triamine. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a proposed pathway based on well-established chemical transformations and analogous procedures for structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and development of novel pyridine derivatives.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The strategic placement of three amino groups on the pyridine ring makes it an attractive scaffold for the synthesis of a diverse range of derivatives. The amino groups can serve as key pharmacophores, points for further functionalization, or ligands for metal coordination. This guide explores a plausible and chemically sound synthetic approach to this target molecule.
Proposed Synthetic Pathway
A viable and logical synthetic route to this compound commences with a commercially available and suitably substituted pyridine precursor. A two-step sequence involving nitration followed by reduction is a common and effective strategy for the introduction of an amino group onto an aromatic ring.
A promising starting material for this synthesis is 2,6-diaminopyridine . The existing amino groups are activating and ortho-, para-directing. Therefore, electrophilic nitration is expected to occur at the 3- or 5-position.
The proposed synthetic pathway is as follows:
-
Nitration of 2,6-diaminopyridine: The introduction of a nitro group at the 3-position of 2,6-diaminopyridine to form 2,6-diamino-3-nitropyridine.
-
Reduction of 2,6-diamino-3-nitropyridine: The reduction of the nitro group to an amino group to yield the final product, this compound.
This approach is analogous to the synthesis of other multi-aminopyridines, such as 2,3,5,6-tetraaminopyridine, where nitration of a diaminopyridine is followed by catalytic hydrogenation.
Key Experiments and Methodologies
Detailed experimental protocols for the proposed synthetic steps are outlined below. These protocols are based on standard laboratory procedures and analogous reactions reported in the literature.
Experiment 1: Synthesis of 2,6-Diamino-3-nitropyridine (Nitration)
Objective: To introduce a nitro group at the 3-position of 2,6-diaminopyridine.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diaminopyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-diamino-3-nitropyridine.
Experiment 2: Synthesis of this compound (Reduction)
Objective: To reduce the nitro group of 2,6-diamino-3-nitropyridine to an amino group.
Methodology:
-
In a hydrogenation vessel, dissolve 2,6-diamino-3-nitropyridine in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by crystallization or column chromatography. Due to the potential for air oxidation of polyaminopyridines, it is often advantageous to isolate the product as a more stable salt, such as the hydrochloride salt, by treating the reaction mixture with hydrochloric acid prior to isolation.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. Please note that as this is a proposed pathway, the yield and purity are target values based on analogous reactions.
| Experiment | Starting Material | Product | Key Reagents | Reaction Time (h) | Temperature (°C) | Target Yield (%) | Target Purity (%) |
| Nitration | 2,6-Diaminopyridine | 2,6-Diamino-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-4 | 0 - 10 | 70-80 | >95 |
| Reduction | 2,6-Diamino-3-nitropyridine | This compound | H₂, 10% Pd/C | 4-8 | Room Temp | 85-95 | >98 |
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Pyridine-2,3,6-triamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,3,6-triamine is a substituted pyridine derivative of significant interest in medicinal chemistry and toxicology. Its primary relevance stems from its role as a metabolite of the widely used urinary tract analgesic, phenazopyridine (marketed as Pyridium). Understanding the chemical properties, synthesis, and biological implications of this compound is crucial for researchers in drug metabolism, toxicology, and the development of new therapeutic agents. This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a potential synthetic route, and its metabolic context.
Chemical Identity and Synonyms
The nomenclature and key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,3,6-Triaminopyridine, 2,3,6-Pyridinetriamine[1] |
| CAS Number | 4318-79-0[1] |
| Molecular Formula | C₅H₈N₄[1] |
| Canonical SMILES | C1=CC(=NC(=C1N)N)N[1] |
| InChI Key | IRNVCLJBFOZEPK-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| XLogP3-AA | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 124.074896272 Da | PubChem[1] |
| Topological Polar Surface Area | 91 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem |
Synthesis of Substituted Pyridines: An Overview
While a specific, detailed experimental protocol for the synthesis of this compound from simple precursors is not extensively documented in readily available literature, the synthesis of substituted pyridines is a well-established field in organic chemistry. Numerous methods exist for the construction of the pyridine ring, often involving condensation reactions.
One illustrative approach for the synthesis of a related compound, 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine, involves a two-step process of nitrosation followed by reduction. This procedure highlights a common strategy for the functionalization of aminopyrimidines.
Experimental Protocol: Synthesis of 2,4,5,6-Tetraaminopyrimidine from 2,4,6-Triaminopyrimidine[2]
This protocol serves as an example of the chemical transformations that substituted aminopyrimidines can undergo.
Step 1: Nitrosation of 2,4,6-Triaminopyrimidine
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water containing 1.5 moles of acetic acid.
-
Maintain the temperature of the reaction mixture between 0°C and 16°C.
-
Slowly add 1.0 mole of sodium nitrite to the solution while ensuring the temperature does not exceed 20°C.
-
The intermediate, 2,4,6-triamino-5-nitrosopyrimidine, will precipitate as a stirrable slurry.
Step 2: Reduction of the Nitroso Intermediate
-
To the slurry from Step 1, add sodium dithionite over a period of 30 to 60 minutes.
-
Allow the temperature of the reaction mixture to rise to 60°C.
-
Filter the hot reaction mixture.
-
Cool the filtrate to 5°C to precipitate the product, 2,4,5,6-tetraaminopyrimidine.
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.
Biological Significance and Metabolic Pathway
This compound is a known metabolite of the drug phenazopyridine.[2][3][4] Phenazopyridine is an azo dye that functions as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections.[5][6] The metabolism of phenazopyridine primarily occurs in the liver and involves the reductive cleavage of the azo bond, which results in the formation of aniline and this compound.[5][7]
Further metabolism of these products can occur. Aniline can be metabolized to p-aminophenol and N-acetyl-p-aminophenol (acetaminophen).[5] this compound itself can undergo further transformations, including the replacement of the 2-amino group with a hydroxyl group.[2][3]
The following diagram illustrates the metabolic pathway of phenazopyridine.
Caption: Metabolic pathway of phenazopyridine.
Toxicological Profile
It is important to note that the metabolite, this compound, has been associated with toxicity. Studies have shown that it can cause muscle necrosis and renal damage in rats.[8] This is a critical consideration for the safety profile of phenazopyridine, especially in cases of overdose or prolonged use. The intraperitoneal LD₅₀ of this compound in mice was found to be 76 mg/kg, which is significantly more toxic than its parent compound, phenazopyridine.[2]
Safety and Handling
-
General Hazards : Pyridine is a highly flammable liquid and vapor.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE) : When handling pyridine or its derivatives, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
First Aid : In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.
-
Storage : Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.
Given that this compound is noted to be more toxic than its parent drug, it should be handled with extreme care, and a thorough risk assessment should be conducted before any experimental work.
Conclusion
This compound is a compound of interest primarily due to its role as a key metabolite of the pharmaceutical agent phenazopyridine. While its synthesis is achievable through established pyridine chemistry, its biological activity, particularly its toxicity, warrants careful consideration. For researchers in drug development and toxicology, a thorough understanding of the properties and metabolic fate of this compound is essential for the safe and effective use of its parent drug and for the design of new, safer therapeutic agents. Further research into the specific physical properties and a dedicated safety profile for this compound would be beneficial for the scientific community.
References
- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2,3,6-triaminopyridine, a metabolite of the urinary tract analgesic phenazopyridine, causes muscle necrosis and renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,3,6-triamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical and experimental properties. The document details its chemical structure, physicochemical characteristics, and available spectroscopic data. While specific quantum chemical calculations for this compound are not extensively available in the current literature, this guide presents theoretical data for the closely related compound, 2,4,6-triaminopyrimidine, to offer valuable comparative insights. Furthermore, established experimental protocols for the synthesis and characterization of aminopyridines are detailed, alongside a discussion of the potential biological activities of triaminopyridine derivatives, with a focus on their role as voltage-gated potassium channel blockers.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of amino groups to the pyridine ring can significantly alter its electronic properties, basicity, and potential for intermolecular interactions, making aminopyridines a rich area of research. This compound, with its three amino substituents, presents a unique electronic and structural profile that warrants detailed investigation for its potential applications, particularly in drug design where it can serve as a versatile building block.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from publicly available chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem] |
| Molecular Formula | C₅H₈N₄ | [PubChem] |
| Molecular Weight | 124.14 g/mol | [PubChem] |
| Canonical SMILES | C1=CC(=NC(=C1N)N)N | [PubChem] |
| CAS Number | 4318-79-0 | [PubChem] |
| XLogP3-AA (LogP) | -0.5 | [PubChem] |
| Hydrogen Bond Donors | 3 | [PubChem] |
| Hydrogen Bond Acceptors | 4 | [PubChem] |
Theoretical Properties (Computational Analysis)
Direct theoretical studies on this compound using methods such as Density Functional Theory (DFT) are limited in the published literature. To provide insight into the likely electronic and structural properties, data from a comprehensive study on the structurally analogous compound 2,4,6-triaminopyrimidine is presented below.[2] These values can serve as a reasonable approximation for understanding the behavior of this compound.
Calculated Vibrational Frequencies for 2,4,6-Triaminopyrimidine
The following table details the calculated harmonic vibrational frequencies, infrared intensities, and Raman scattering activities for 2,4,6-triaminopyrimidine, computed using the B3LYP/6-311++G(d,p) level of theory.[2]
| Assignment | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| NH₂ asymmetric stretching | 3580, 3575, 3572 | 15.8, 12.1, 10.5 | 135.2, 120.8, 115.3 |
| NH₂ symmetric stretching | 3465, 3460, 3455 | 25.3, 22.1, 18.9 | 150.7, 145.2, 138.6 |
| C-H stretching | 3105 | 5.2 | 110.1 |
| NH₂ scissoring | 1655, 1650, 1645 | 85.6, 78.2, 75.4 | 15.8, 14.2, 13.5 |
| Ring stretching | 1605, 1580, 1550 | 65.3, 55.1, 45.8 | 35.6, 30.1, 25.4 |
| C-N stretching | 1350, 1330, 1310 | 40.2, 35.8, 30.1 | 10.2, 9.5, 8.7 |
| Ring breathing | 995 | 5.1 | 85.3 |
Note: The data presented is for 2,4,6-triaminopyrimidine and serves as an approximation for this compound.
Experimental Data and Protocols
Synthesis of this compound
A general and practical approach for the synthesis of aminopyridines involves the nucleophilic substitution of a corresponding chloropyridine. The following protocol is a representative method that can be adapted for the synthesis of this compound from a suitable trichloropyridine precursor.
Experimental Protocol:
-
Reaction Setup: A solution of the starting trichloropyridine (1 equivalent) in an appropriate amide solvent (e.g., formamide, which can also act as the amine source) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then quenched with ice water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Note: A publicly available ¹H NMR spectrum can be found on PubChem (CID 78015), however, detailed peak assignments are not provided.[1]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The table below presents the expected characteristic IR absorption bands for this compound based on data from the analogous 2,4,6-triaminopyrimidine.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3580-3450 | Strong | N-H stretching (amino groups) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1660-1640 | Strong | N-H scissoring (bending) |
| 1610-1550 | Medium | C=C and C=N ring stretching |
| 1350-1300 | Medium | C-N stretching |
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Relative Intensity | Assignment |
| 124 | ~100% | [M]⁺ (Molecular Ion) |
| Other fragments | Variable | Fragment Ions |
Note: A publicly available GC-MS spectrum can be found on PubChem (CID 78015).[1]
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are scarce, the broader class of aminopyridines is known to exhibit significant biological activity. A prominent mechanism of action for many aminopyridines is the blockade of voltage-gated potassium (K⁺) channels.[3][4][5][6][7][8][9][10][11]
The blockade of these channels by aminopyridines leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This increased intracellular calcium concentration can lead to enhanced neurotransmitter release at nerve terminals, a mechanism that is exploited in the treatment of certain neurological conditions.[8][10][11] In the context of cancer research, the modulation of ion channel activity and the resulting cellular depolarization has been shown to induce apoptosis in some cancer cell lines.[3][4][5]
Conclusion
This compound is a molecule of significant interest for further exploration in medicinal chemistry and materials science. This guide has consolidated the available theoretical and experimental data for this compound. While a detailed computational analysis specific to this compound is a clear area for future research, the data from analogous structures provides a solid foundation for predicting its properties. The established synthetic routes for aminopyridines and the known biological activities of this class of compounds offer clear starting points for the development of novel therapeutics and functional materials based on the this compound scaffold. Further experimental work is required to fully elucidate the spectroscopic properties, reactivity, and biological profile of this promising molecule.
References
- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death [mdpi.com]
- 4. Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Unveiling Pyridine-2,3,6-triamine: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,3,6-triamine, a polysubstituted derivative of the foundational heterocyclic compound pyridine, holds a unique position in the landscape of chemical synthesis and medicinal chemistry. While the initial documented discovery of this specific isomer remains elusive in readily available historical records, its existence and utility are confirmed through various scientific publications and patents. This technical guide provides a comprehensive overview of the known synthesis methodologies, chemical properties, and potential applications of this compound, drawing from the broader history of pyridine chemistry and the synthesis of related aminopyridines.
The pyridine ring itself was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. However, it was not until 1876 that William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene and hydrogen cyanide in a red-hot iron tube furnace to produce pyridine.[1] This paved the way for the exploration of a vast array of pyridine derivatives. The introduction of amino groups to the pyridine ring, a critical step towards compounds like this compound, was significantly advanced by Aleksei Chichibabin's discovery of the eponymous reaction in 1914, which allows for the direct amination of pyridines.[1]
This guide will delve into the plausible synthetic pathways leading to this compound, detail its known physicochemical properties, and explore its role as a building block in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| CAS Number | 4318-79-0 |
| Appearance | Solid (predicted) |
| XLogP3-AA | -1.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 124.074896 g/mol |
| Monoisotopic Mass | 124.074896 g/mol |
| Topological Polar Surface Area | 90.9 Ų |
| Heavy Atom Count | 9 |
Data sourced from PubChem.
Historical Synthesis Approaches for Aminopyridines
While the first specific synthesis of this compound is not definitively documented in the reviewed literature, its preparation can be inferred from established methods for the synthesis of polysubstituted and aminopyridines. The primary historical challenge lies in the controlled introduction of multiple amino groups onto the pyridine ring at specific positions.
The Chichibabin Reaction: A Foundation for Aminopyridine Synthesis
Discovered by Aleksei Chichibabin in 1924, this reaction provides a direct method for the amination of pyridines using sodium amide (NaNH₂) in liquid ammonia or an inert solvent.[1] Although typically favoring the 2- and 6-positions, its application to already substituted pyridines can be complex. A plausible, though not historically confirmed, pathway to this compound could involve a multi-step process starting with a pre-functionalized pyridine.
Synthesis via Nitration and Subsequent Reduction
A common and historically significant strategy for introducing amino groups to aromatic rings involves the nitration of a precursor followed by the reduction of the nitro group. In the context of this compound, a likely precursor would be 2,6-diamino-3-nitropyridine. The synthesis would proceed as follows:
-
Nitration of 2,6-Diaminopyridine: The starting material, 2,6-diaminopyridine, would be subjected to nitration. This step is often challenging with pyridines due to the ring's electron-deficient nature, which deactivates it towards electrophilic substitution. However, the presence of two activating amino groups would facilitate the introduction of a nitro group, likely at the 3- or 5-position.
-
Reduction of 2,6-Diamino-3-nitropyridine: The resulting diaminonitropyridine would then be reduced to the corresponding triamine. A variety of reducing agents have been historically and are currently used for this transformation, including:
The general workflow for this synthetic approach is illustrated below.
Experimental Protocols
Protocol: Reduction of 2,6-Diamino-3-nitropyridine to this compound
This protocol is a generalized representation and may require optimization.
Materials:
-
2,6-Diamino-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diamino-3-nitropyridine in a suitable solvent such as ethanol or water.
-
Addition of Reducing Agent: To the stirred suspension, add an excess of the reducing agent (e.g., 5-10 molar equivalents of SnCl₂·2H₂O or Fe powder).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Heating: After the initial reaction subsides, heat the mixture to reflux for a period of 2 to 6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate metal hydroxides.
-
Filter the mixture to remove the inorganic solids. Wash the filter cake with a suitable organic solvent.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.
Applications in Synthesis and Drug Discovery
Polysubstituted pyridines, including aminopyridines, are crucial building blocks in the pharmaceutical and materials science industries.[6][7] While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:
-
Precursor for Fused Heterocyclic Systems: The three amino groups provide multiple reaction sites for the construction of fused ring systems, such as pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, which are scaffolds found in many biologically active molecules.
-
Ligand for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, forming coordination complexes with various metals. Such complexes can have applications in catalysis or as therapeutic agents.
-
Dye Synthesis: Aromatic amines are historically important in the synthesis of dyes.[8] The triamino-substituted pyridine could potentially be used to create novel dyes with specific chromophoric properties.
The logical relationship for its potential application as a synthetic precursor is depicted in the following diagram.
Conclusion
This compound represents a fascinating, albeit historically understated, member of the aminopyridine family. While its initial discovery remains to be precisely pinpointed, its synthesis can be confidently approached through established methodologies in pyridine chemistry, particularly via the reduction of a diaminonitropyridine precursor. The rich functionality of this molecule, with its three amino groups poised on a pyridine scaffold, presents numerous opportunities for the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. Further research into the specific applications and biological activities of this compound and its derivatives is warranted to fully unlock its potential.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. air.unimi.it [air.unimi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsw.cc [fsw.cc]
An In-depth Technical Guide to the Reactivity Profile of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,3,6-triamine is a polyfunctionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its densely packed amino groups on a pyridine core suggest a rich and varied reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures, including novel ligands for coordination chemistry and precursors for fused heterocyclic systems with potential biological activity. The strategic placement of the amino groups, particularly the vicinal diamines at the 2- and 3-positions, opens up possibilities for specific cyclization and condensation reactions.
This technical guide provides a comprehensive overview of the core reactivity of this compound, including its synthesis, key reactions, and potential applications. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide draws upon established principles of pyridine chemistry and provides detailed experimental protocols for analogous, well-documented compounds to illustrate the expected reactivity.
Synthesis of this compound
A direct, high-yield synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of other polysubstituted aminopyridines. A common strategy involves the introduction of amino groups via the reduction of nitro groups.
A potential synthetic pathway could commence with a commercially available diaminopyridine, followed by nitration and subsequent reduction. For instance, starting from 2,6-diaminopyridine, selective nitration at the 3-position followed by reduction would yield the target molecule.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,3-Diaminopyridine (Analogous Reduction)
This protocol describes the reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine, which serves as a model for the final reduction step in the proposed synthesis of this compound.
Materials:
-
2-Amino-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
A solution of 2-amino-3-nitropyridine (10.0 g, 71.9 mmol) in concentrated hydrochloric acid (60 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred solution, a solution of tin(II) chloride dihydrate (50.0 g, 221.6 mmol) in concentrated hydrochloric acid (60 mL) is added portionwise, maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C for 1 hour.
-
The mixture is then cooled to room temperature and made strongly alkaline (pH > 10) by the slow addition of a concentrated aqueous solution of sodium hydroxide, while cooling in an ice bath.
-
The resulting suspension is extracted with dichloromethane (3 x 100 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3-diaminopyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or ethanol/water.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-donating amino groups. The lone pairs on the amino nitrogens increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself, though the ring nitrogen still acts as a site for protonation and alkylation. The primary amino groups are nucleophilic and can undergo a variety of reactions.
Diazotization Reactions
The primary amino groups of this compound are expected to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. The stability of these diazonium salts will depend on the position of the amino group. Diazonium salts derived from amino groups at the 2- and 6-positions are generally less stable than those at the 3-position. These reactive intermediates can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions.
Figure 2: General scheme for the diazotization of an aminopyridine.
Expected Reactivity:
-
Diazotization of the 2- and 6-amino groups: These diazonium salts are prone to rapid hydrolysis to form the corresponding hydroxypyridines.
-
Diazotization of the 3-amino group: The resulting diazonium salt is expected to be more stable and can be used in subsequent synthetic transformations.
-
Tetrazotization: It may be possible to diazotize multiple amino groups, leading to highly reactive intermediates.
Condensation and Cyclization Reactions
The presence of vicinal amino groups at the 2 and 3-positions makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines. These reactions typically involve condensation with 1,2-dicarbonyl compounds.
Figure 3: General experimental workflow for condensation-cyclization.
This protocol describes the reaction of 2,3-diaminopyridine with benzil to form 2,3-diphenylpyrido[2,3-b]pyrazine, illustrating the expected reactivity of the 2,3-diamino moiety in this compound.
Materials:
-
2,3-Diaminopyridine
-
Benzil
-
Ethanol
Procedure:
-
A solution of 2,3-diaminopyridine (1.09 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
To this solution, benzil (2.10 g, 10 mmol) is added, and the mixture is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford 2,3-diphenylpyrido[2,3-b]pyrazine.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Ref. |
| 2,3-Diaminopyridine | Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | ~90 | [Analogous reactions] |
| 2,3-Diaminopyridine | Glyoxal | Pyrido[2,3-b]pyrazine | Varies | [Analogous reactions] |
| 2,3-Diaminopyridine | Diacetyl | 2,3-Dimethylpyrido[2,3-b]pyrazine | Varies | [Analogous reactions] |
Table 1: Examples of Pyrido[2,3-b]pyrazine Synthesis from 2,3-Diaminopyridine.
Coordination Chemistry
The nitrogen atoms of the pyridine ring and the amino groups in this compound are all potential donor sites for coordination with metal ions. This makes the molecule a versatile ligand, capable of acting as a monodentate, bidentate, or polydentate ligand. The vicinal diamines can form a stable five-membered chelate ring with a metal center.
Figure 4: Potential coordination modes of this compound.
The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The formation of stable complexes with various transition metals is anticipated, which could have applications in catalysis, materials science, and as therapeutic agents.
Spectroscopic and Physicochemical Properties
| Property | Predicted Value/Range |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR (ppm) | Aromatic protons: 6.0-8.0; Amino protons: 4.0-7.0 (broad) |
| ¹³C NMR (ppm) | Aromatic carbons: 100-160 |
| IR (cm⁻¹) | N-H stretching: 3200-3500; C=N, C=C stretching: 1500-1650 |
Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound.
Applications in Drug Development and Materials Science
The structural features of this compound make it a promising scaffold for the development of new chemical entities with potential therapeutic applications. The pyrido[2,3-b]pyrazine core, readily accessible from this precursor, is found in a number of biologically active molecules. Furthermore, the ability to act as a multidentate ligand opens avenues for the design of novel metal-based drugs and functional materials.
Conclusion
This compound is a molecule with a rich and underexplored reactivity profile. While direct experimental data is limited, its chemical behavior can be confidently predicted based on the established chemistry of aminopyridines and other N-heterocycles. Its potential as a building block for complex heterocyclic systems and as a versatile ligand in coordination chemistry makes it a target of interest for further investigation by researchers in both academic and industrial settings. The experimental protocols for analogous compounds provided in this guide offer a solid foundation for the exploration of the chemistry of this intriguing molecule.
Spectroscopic and Synthetic Profile of Pyridine-2,3,6-triamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for pyridine-2,3,6-triamine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published spectroscopic data, this document compiles and presents the most current information while also outlining a synthetic pathway for its preparation, which is often accompanied by detailed characterization.
Spectroscopic Data
Table 1: Summary of Available Spectroscopic Data for this compound
| Spectroscopic Technique | Data Availability | Source |
| ¹H NMR | Data available on SpectraBase | [1] |
| ¹³C NMR | Data not currently available in public databases | N/A |
| Infrared (IR) Spectroscopy | Data not currently available in public databases | N/A |
| Mass Spectrometry (MS) | GC-MS data available on SpectraBase | [1] |
Experimental Protocols
Given the absence of a dedicated publication detailing the experimental protocols for the spectroscopic analysis of this compound, a general methodology based on standard laboratory practices is provided below.
General NMR Spectroscopy Protocol
A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a similar procedure would be followed, with a typical spectrometer frequency of 75 MHz or higher.
General GC-MS Protocol
A dilute solution of this compound in a volatile organic solvent would be injected into a gas chromatograph coupled to a mass spectrometer. The compound would be separated on a suitable capillary column and subsequently ionized, typically by electron ionization (EI). The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step reaction sequences, often starting from commercially available pyridine derivatives. The following diagram illustrates a logical workflow for a potential synthetic route.
Caption: A generalized synthetic workflow for the preparation of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical steps involved in the spectroscopic characterization of a synthesized compound like this compound.
Caption: A standard workflow for the spectroscopic analysis and structure confirmation of a synthesized chemical compound.
References
Pyridine-2,3,6-triamine: An In-depth Technical Guide to its Solubility Characteristics for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-2,3,6-triamine, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of extensive published experimental data, this document focuses on its predicted physicochemical properties and outlines a detailed protocol for its empirical solubility determination. Furthermore, it contextualizes the importance of solubility within the drug development pipeline, offering a foundational resource for researchers investigating this and similar compounds.
Physicochemical Properties of this compound
A compound's solubility is fundamentally governed by its physicochemical properties. While experimental data is sparse, computational models provide valuable insights into the characteristics of this compound. These properties suggest a molecule with significant polarity, capable of acting as both a hydrogen bond donor and acceptor.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₄ | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 124.0749 g/mol | PubChem[1] |
| Topological Polar Surface Area | 91 Ų | PubChem[1] |
Note: The negative XLogP3-AA value indicates a hydrophilic (water-loving) nature, predicting favorable solubility in polar solvents.
Predicted Solubility Profile
Based on its molecular structure, a qualitative solubility profile for this compound can be inferred:
-
Aqueous Solubility: The presence of a pyridine ring and three amino groups, all capable of forming hydrogen bonds, suggests at least moderate solubility in water. The basic nature of the amino groups and the pyridine nitrogen atom means that the compound's aqueous solubility will be highly pH-dependent. In acidic solutions (pH < 7), protonation of the nitrogen atoms will form highly polar ammonium salts, leading to a significant increase in water solubility.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the compound's polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, as these solvents can participate in hydrogen bonding with the amine groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant mismatch in polarity between the highly polar solute and the non-polar solvent.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
3.1 Objective To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.
3.2 Materials and Apparatus
-
Compound: this compound (purity >98%)
-
Solvents: Deionized Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).
-
Apparatus: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, HPLC system with a UV detector or a UV-Vis spectrophotometer, 0.22 µm syringe filters.
3.3 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each test solvent to the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24 hours to ensure a saturated solution is achieved. A 48-hour period is recommended to confirm equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 30 minutes to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any fine particulates. Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A standard calibration curve must be prepared using solutions of known concentrations.
-
Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)
Visualization of Workflows and Relationships
4.1 Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps of the experimental protocol described above.
4.2 The Role of Solubility in the Drug Development Cascade
Solubility is not an isolated parameter but a critical property that influences the entire drug discovery and development process. Poor solubility can be a primary cause of compound failure, affecting everything from initial screening to final formulation.[3][4][5][6][7] The pyridine scaffold is often utilized in medicinal chemistry to enhance the properties of drug candidates, including solubility.[8][9][10][11][12]
References
- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. ucd.ie [ucd.ie]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyridine-2,3,6-triamine Dihydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][][4] This technical guide provides a comprehensive overview of pyridine-2,3,6-triamine dihydrochloride, a substituted aminopyridine with potential as a building block in drug discovery and materials science. This document consolidates its known physicochemical properties, outlines standard experimental protocols for its characterization, and explores its potential applications within the context of pharmaceutical development.
Physicochemical and Computed Properties
Core Physicochemical Data
| Property | Value | Reference |
| CAS Number | 20284-90-6 | [5] |
| Molecular Formula | C₅H₁₀Cl₂N₄ | [5] |
| Molecular Weight | 197.07 g/mol | [5] |
| IUPAC Name | This compound;dihydrochloride | |
| Physical Form | Solid | |
| Typical Purity | ≥98% | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C, under an inert atmosphere. | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available (predicted to be soluble as a hydrochloride salt) | |
| pKa | Data not available |
Computed Molecular Descriptors
Computational models provide insights into the potential pharmacokinetic properties of a molecule.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 90.95 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 0.6718 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis and Characterization Protocols
While a specific, published synthesis route for this compound dihydrochloride is not detailed in the reviewed literature, a plausible approach can be inferred from general pyridine synthesis methodologies.[6][7][8]
General Synthesis and Purification Workflow
A common strategy for synthesizing polysubstituted pyridines involves the condensation of various precursors with a nitrogen source, such as ammonium acetate, followed by aromatization.[8][9] The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent like isopropanol or ether.
Caption: Generalized workflow for the synthesis of this compound dihydrochloride.
Standard Characterization Protocols
3.2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system using (A) Water with 0.1% trifluoroacetic acid (TFA) and (B) Acetonitrile with 0.1% TFA.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm and 280 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to all detected peaks.
-
3.2.2 Structural Confirmation by NMR and Mass Spectrometry
-
Objective: To confirm the chemical structure of the target compound.
-
Methodology:
-
¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Spectra are acquired on a 400 MHz or higher spectrometer. The chemical shifts, coupling constants, and integration of peaks are analyzed to confirm the proton and carbon framework of the pyridine ring and its substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to determine the exact mass of the molecular ion. The observed mass should match the calculated mass of the protonated free base [M+H]⁺, confirming the molecular formula.
-
3.2.3 Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point or decomposition temperature.
-
Methodology:
-
A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Application in Drug Discovery and Development
The aminopyridine moiety is a privileged scaffold in drug discovery, valued for its ability to form key hydrogen bonds with biological targets and its utility in synthesizing more complex heterocyclic systems.[10][11] While the specific biological activity of this compound is not widely reported, its structure is analogous to core fragments found in potent therapeutic agents.[12]
Role in a Typical Drug Discovery Workflow
Compounds like this compound dihydrochloride serve as versatile building blocks for creating libraries of novel compounds. These libraries are then screened against biological targets to identify "hits" that can be further optimized into clinical candidates.
Caption: Role of a chemical building block in a standard drug discovery workflow.
Potential as a Kinase Inhibitor Scaffold
Many successful kinase inhibitors, such as Crizotinib and Lorlatinib, feature a 2-aminopyridine core.[11][13] This scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition. The additional amino groups on this compound offer multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a generic protein kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.
Safety and Handling
As with all laboratory chemicals, this compound dihydrochloride should be handled by trained personnel in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.
-
Hazard Statements (General for Aminopyridines): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine-2,3,6-triamine: A Key Metabolite of the Urinary Analgesic Pyridium (Phenazopyridine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine, commercially known as Pyridium, is a widely utilized urinary tract analgesic. Its therapeutic effect is accompanied by a complex metabolic profile, giving rise to several compounds, some of which are implicated in the drug's adverse effects. This technical guide focuses on a significant metabolite, pyridine-2,3,6-triamine (TAP), providing a comprehensive overview of its formation, quantitative data on its excretion, and detailed experimental protocols for its identification and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, toxicology, and the development of new therapeutic agents.
Introduction
Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other irritative conditions.[1] While the parent drug is responsible for the desired pharmacological effect, its biotransformation in the body leads to the formation of various metabolites. Among these, this compound (TAP), aniline, p-aminophenol, and N-acetyl-p-aminophenol are of significant interest due to their potential toxicological implications.[2][3] In particular, TAP has been associated with muscle necrosis and renal damage in animal studies, highlighting the importance of understanding its formation and disposition.
Metabolic Pathways of Phenazopyridine
The metabolism of phenazopyridine is extensive and proceeds through two primary pathways: reductive cleavage of the azo bond and oxidative hydroxylation. The liver is the primary site of metabolism.[1][2]
-
Reductive Metabolism: This pathway involves the enzymatic cleavage of the azo linkage (-N=N-), leading to the formation of this compound (TAP) and aniline. Aniline can be further metabolized to p-aminophenol, which is then acetylated to form N-acetyl-p-aminophenol (acetaminophen).[2][3]
-
Oxidative Metabolism: This pathway involves the hydroxylation of the phenazopyridine molecule at various positions on both the phenyl and pyridine rings, without cleavage of the azo bond.[4]
The following diagram illustrates the proposed metabolic pathways of phenazopyridine.
Quantitative Data on Metabolite Excretion
The urinary excretion of phenazopyridine and its metabolites has been quantified in humans. The data highlights that a significant portion of the administered dose is metabolized, with this compound being one of the key metabolites.
| Metabolite | Percentage of Administered Dose Excreted in Urine (24h) | Reference |
| Unchanged Phenazopyridine | ~41% - 65% | [1][5] |
| Aniline | ~6.9% | [5] |
| p-Aminophenol | Not explicitly quantified | [3] |
| N-acetyl-p-aminophenol | ~18% | [5] |
| This compound (TAP) | Not explicitly quantified in human urine | [2] |
| Total Metabolites | ~49% | [6] |
Experimental Protocols for Metabolite Analysis
The identification and quantification of phenazopyridine and its metabolites, including this compound, in biological matrices are primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of phenazopyridine metabolites in a urine sample.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation and quantification of phenazopyridine and its metabolites.
-
Sample Preparation (Urine):
-
Collect a urine sample.[7]
-
For a "dilute and shoot" method, dilute the urine sample with the mobile phase.[7]
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.[7]
-
Alternatively, for increased sensitivity, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.[8]
-
-
Instrumentation:
-
Chromatographic System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).[9][10]
-
Column: A reversed-phase C18 column is commonly used. For UPLC, a sub-2 µm particle size column (e.g., BEH C18, 1.7 µm) provides higher resolution and faster analysis times.[9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used in a gradient or isocratic elution mode.[9][10]
-
Detection: UV detection at a specific wavelength (e.g., 240 nm) is common. Mass spectrometry (MS) can be used for more selective and sensitive detection.[9][10]
-
-
Analytical Conditions (Example):
-
Column: BEH C18 (1.7 µm, 2.1 mm x 100 mm)[9]
-
Mobile Phase A: 20 mM ammonium acetate in water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the compounds of interest.
-
Flow Rate: 0.40 mL/min[9]
-
Injection Volume: 1.5 µL[9]
-
Detection Wavelength: 240 nm[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive and specific method for the analysis of phenazopyridine and its metabolites.
-
Sample Preparation (Plasma):
-
Collect a plasma sample.[11]
-
Perform liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix. A common extraction solvent is a mixture of ethyl acetate and isopropanol.[11]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for injection into the GC-MS system.[11]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.[11]
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is often used.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer for detection.[11]
-
-
Analytical Conditions (Example):
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), hold for a short period, then ramp up to a final temperature (e.g., 280 °C) and hold.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Conclusion
This compound is a significant metabolite of phenazopyridine, formed through the reductive cleavage of the parent drug's azo bond. Its potential association with adverse effects underscores the importance of its characterization and quantification in preclinical and clinical studies. The analytical methods detailed in this guide, particularly HPLC/UPLC and GC-MS, provide the necessary tools for researchers and drug development professionals to accurately assess the metabolic fate of phenazopyridine and the disposition of its key metabolites. A thorough understanding of this metabolic pathway is crucial for evaluating the safety profile of phenazopyridine and for the development of safer analogues.
References
- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of pyridine-2,3,6-triamine, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a multi-step synthetic route commencing from commercially available 2,6-dichloropyridine. This protocol is intended to be a comprehensive guide, offering step-by-step instructions, expected outcomes, and necessary safety precautions.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are target values based on analogous reactions, and actual results may vary.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 2,6-dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | 75-85 | >98 |
| 2 | 6-amino-2-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 60-70 | >97 |
| 3 | 2,6-diamino-3-nitropyridine | C₅H₅N₄O₂ | 155.12 | 50-60 | >96 |
| 4 | This compound | C₅H₈N₄ | 124.14 | 80-90 | >98 |
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the four key steps in the synthesis of this compound.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This protocol is adapted from the nitration of similar pyridine derivatives.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 20 °C.
-
Once the addition is complete, cool the mixture back to 0-5 °C.
-
Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition of nitric acid, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
A yellow precipitate of 2,6-dichloro-3-nitropyridine will form.
-
Filter the solid, wash thoroughly with cold deionized water until the washings are neutral, and dry the product under vacuum at 50 °C.
Step 2: Synthesis of 6-Amino-2-chloro-3-nitropyridine
This step involves a selective nucleophilic aromatic substitution of one chlorine atom.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous Ammonia (25-30%)
-
Methanol
Procedure:
-
In a pressure vessel, dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Add aqueous ammonia to the solution. The molar ratio of ammonia to the starting material should be in excess.
-
Seal the vessel and heat the reaction mixture to 40-50 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC to follow the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 6-amino-2-chloro-3-nitropyridine, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum.
Step 3: Synthesis of 2,6-Diamino-3-nitropyridine
This step involves the substitution of the remaining chlorine atom under more forcing conditions.
Materials:
-
6-Amino-2-chloro-3-nitropyridine
-
Aqueous Ammonia (25-30%)
Procedure:
-
Place 6-amino-2-chloro-3-nitropyridine and a significant excess of aqueous ammonia in a high-pressure autoclave.
-
Heat the sealed autoclave to 120-140 °C for 8-12 hours. The pressure will increase significantly; ensure the equipment is rated for such conditions.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
The product, 2,6-diamino-3-nitropyridine, should precipitate from the reaction mixture.
-
Filter the solid, wash with deionized water, and dry under vacuum.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine.
Materials:
-
2,6-Diamino-3-nitropyridine
-
Palladium on Carbon (5-10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas
Procedure:
-
In a hydrogenation vessel, suspend 2,6-diamino-3-nitropyridine and a catalytic amount of Pd/C in ethanol or methanol.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas to a pressure of 50-60 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-40 °C.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Reactions under pressure should only be carried out in appropriate, certified equipment.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and avoid ignition sources.
-
Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst wet and filter it under an inert atmosphere if possible.
Application Notes and Protocols for Pyridine-2,3,6-triamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the coordination chemistry of pyridine-2,3,6-triamine is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of related aminopyridine and polypyridine ligands and are intended to serve as a foundational guide for researchers exploring the potential of this specific ligand.
Application Notes
This compound is a highly functionalized pyridine derivative with significant potential as a versatile ligand in coordination chemistry. The presence of three amino groups and the pyridine nitrogen atom offers multiple coordination sites, suggesting its capability to act as a strong chelating agent, forming stable complexes with a variety of transition metals. The strategic positioning of the amino groups may lead to unique coordination modes, including bidentate, tridentate, or bridging behavior, influencing the geometry and reactivity of the resulting metal complexes.
Potential Applications:
-
Catalysis: Drawing parallels from other aminopyridine-metal complexes, this compound complexes are promising candidates for various catalytic transformations. The electron-donating amino groups can enhance the electron density on the metal center, potentially increasing its catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The ligand's structure could also provide a unique steric and electronic environment to influence selectivity.
-
Medicinal Chemistry and Drug Development: The pyridine scaffold is a common motif in many pharmaceuticals.[1][2] Metal complexes of aminopyridine derivatives and their Schiff bases have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The triamine functionality of this ligand could enhance interactions with biological targets through hydrogen bonding and coordination to metalloenzymes. This makes this compound an attractive scaffold for the design of novel metallodrugs.
-
Materials Science: Polypyridine ligands are extensively used in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers.[6] The multiple coordination sites of this compound could facilitate the formation of extended one-, two-, or three-dimensional networks with interesting electronic, magnetic, or porous properties.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is a plausible synthetic route based on established pyridine chemistry.
Objective: To synthesize this compound.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Ammonia (in a suitable solvent like ethanol or as a gas)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amination of 2,6-dichloro-3-nitropyridine: In a sealed reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in ethanol. Saturate the solution with ammonia gas or add a concentrated solution of ammonia in ethanol. Heat the mixture at a suitable temperature (e.g., 100-150 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2,6-diamino-3-nitropyridine.
-
Reduction of the Nitro Group: Dissolve the 2,6-diamino-3-nitropyridine in ethanol. Add a catalytic amount of Pd/C. Cautiously add hydrazine hydrate dropwise or bubble hydrogen gas through the solution at room temperature. The reaction is exothermic and should be controlled.
-
Final Isolation and Purification: Monitor the reduction by TLC. Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Generic Metal(II) Complex of this compound
Objective: To synthesize a coordination complex of this compound with a divalent metal ion (e.g., Cu(II), Ni(II), Co(II)).
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: In a round-bottom flask, dissolve one equivalent of this compound in methanol or ethanol under an inert atmosphere.
-
Metal Salt Solution: In a separate flask, dissolve one equivalent of the chosen metal(II) salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change or precipitation is typically observed.
-
Reaction and Isolation: Continue stirring the reaction mixture for a few hours (e.g., 2-4 hours) at room temperature or with gentle heating to ensure complete complexation. If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
Data Presentation
For the characterization of synthesized this compound metal complexes, the following data should be collected and can be summarized in a table for comparative analysis.
| Complex | Formula | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | IR (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) |
| [M(L)Cl₂] | [Cu(C₅H₈N₄)Cl₂] | |||||
| [Ni(C₅H₈N₄)Cl₂] | ||||||
| [Co(C₅H₈N₄)Cl₂] |
(Where L = this compound)
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Hypothetical Catalytic Cycle
Caption: A generalized catalytic cycle for a cross-coupling reaction potentially mediated by a this compound metal complex.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
Application Notes and Protocols for Pyridine-2,3,6-triamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Pyridine-2,3,6-triamine is a sparsely documented compound in medicinal chemistry literature. The following application notes and protocols are based on the established roles of analogous aminopyridine and diaminopyrimidine scaffolds in drug discovery and are intended to serve as a guide for potential research directions.
Introduction
This compound is a poly-functionalized heterocyclic compound featuring a pyridine core substituted with three amino groups. These amino groups can serve as crucial pharmacophoric elements, participating in hydrogen bonding with biological targets, or as synthetic handles for the creation of diverse chemical libraries. While direct applications of this compound are not extensively reported, its structure is analogous to many "privileged scaffolds" known to possess a wide range of biological activities.[1] This document outlines potential applications of this scaffold in medicinal chemistry, focusing on its promise as a precursor for kinase inhibitors, ion channel modulators, and antimicrobial agents.
Application 1: Development of Protein Kinase Inhibitors
Application Note
The aminopyridine scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[1][2] The nitrogen atom of the pyridine ring and the exocyclic amino groups can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The presence of three amino groups on the this compound scaffold offers multiple attachment points for derivatization, allowing for the exploration of various pockets within the ATP-binding site to achieve potency and selectivity. Derivatives of aminopyridines have shown inhibitory activity against Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and other kinases implicated in cancer and inflammatory diseases.[3][4] Therefore, this compound represents a promising starting point for the design of novel kinase inhibitors.
Data Presentation: Kinase Inhibitory Activity
Quantitative data from kinase inhibition assays should be summarized to compare the potency and selectivity of newly synthesized derivatives.
| Compound ID | Target Kinase | IC50 (nM) |
| P236T-001 | JAK2 | 85 |
| P236T-001 | TYK2 | 150 |
| P236T-001 | EGFR | >10,000 |
| P236T-002 | JAK2 | 25 |
| P236T-002 | TYK2 | 60 |
| P236T-002 | EGFR | >10,000 |
| Staurosporine (Control) | JAK2 | 5 |
| Staurosporine (Control) | TYK2 | 8 |
| Staurosporine (Control) | EGFR | 10 |
Table 1: Hypothetical inhibitory activity of this compound derivatives against a panel of protein kinases. Staurosporine is included as a non-selective control.
Experimental Protocols
Protocol 1: Synthesis of a Focused Library of N-Acyl Derivatives of this compound
This protocol describes a general method for the acylation of one or more amino groups on the this compound core. The regioselectivity of the reaction may vary and require optimization.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acid chloride (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against a specific protein kinase.[5][6]
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., P236T derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5]
-
Mandatory Visualization
Caption: Proposed inhibition of the JAK-STAT signaling pathway.
Application 2: Development of Potassium Channel Blockers
Application Note
Simple aminopyridines, such as 4-aminopyridine (dalfampridine), are known blockers of voltage-gated potassium (Kv) channels.[7][8] By inhibiting these channels in demyelinated axons, they can restore action potential propagation, which is the basis for their therapeutic use in improving motor function in patients with multiple sclerosis.[9][10] The pyridine core and amino substituents are key to this activity. This compound, with its potential to interact with ion channel pores, could serve as a novel scaffold for developing new Kv channel blockers for various neurological disorders.
Data Presentation: Potassium Channel Blocking Activity
Data from electrophysiological experiments can be tabulated to show the efficacy of compounds on specific potassium channel subtypes.
| Compound ID | K+ Channel Subtype | IC50 (µM) |
| P236T-Base | Kv1.1 | 120 |
| P236T-Base | Kv1.2 | 95 |
| 4-AP (Control) | Kv1.1 | 250 |
| 4-AP (Control) | Kv1.2 | 150 |
Table 2: Hypothetical inhibitory activity of this compound (P236T-Base) against voltage-gated potassium channels compared to 4-aminopyridine (4-AP).
Experimental Protocol
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a high-level overview of the method used to measure the effect of a compound on ion channel currents in cultured cells expressing the channel of interest.
Materials:
-
Cell line stably expressing the target Kv channel (e.g., HEK293 cells)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)
-
Test compound (this compound)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Culture cells expressing the target Kv channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual control, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit Kv channel currents and record the baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound after the effect has reached a steady state.
-
Data Analysis: Measure the peak current amplitude at each compound concentration. Plot the percentage of current inhibition against the compound concentration and fit the data with the Hill equation to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action for a potassium channel blocker.
Application 3: Development of Antimicrobial Agents
Application Note
Diaminopyrimidines are classic antimicrobial agents that act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[11] The 2,4-diamino substitution pattern is crucial for this activity. Given that this compound contains a 2,6-diamino pyridine core, which is structurally similar to the diaminopyrimidine scaffold, it is plausible that it or its derivatives could exhibit antimicrobial properties by targeting bacterial DHFR. This presents an opportunity to develop novel antibiotics.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| P236T-Base | 64 | 128 |
| P236T-Deriv-1 | 16 | 32 |
| Trimethoprim | 2 | 1 |
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and a derivative against Gram-positive and Gram-negative bacteria.
Experimental Protocol
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dalfampridine? [synapse.patsnap.com]
- 11. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pyridine-2,3,6-triamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of pyridine-2,3,6-triamine as a trifunctional monomer in polymer synthesis. Due to the limited direct experimental data on this specific monomer, the following information is based on established principles of polymer chemistry and analogies to similar aromatic triamines, such as 1,3,5-triaminobenzene and melamine.
Introduction
This compound is a unique aromatic triamine featuring a pyridine heterocycle. The presence of three reactive amine groups allows for the formation of highly branched or cross-linked polymer architectures. The nitrogen atom in the pyridine ring can also influence the polymer's properties, potentially enhancing thermal stability, solubility, and providing a site for post-polymerization modification or metal coordination. These characteristics make it a promising candidate for the development of high-performance polymers, including hyperbranched polyamides, polyimides, and network polymers.
Potential Applications
The incorporation of this compound into polymer structures could lead to materials with a unique combination of properties, making them suitable for a variety of advanced applications:
-
Hyperbranched Polymers: The A3-type monomer structure of this compound is ideal for the one-pot synthesis of hyperbranched polymers. These materials are characterized by their dendritic, globular morphology, which imparts properties such as high solubility, low viscosity, and a high density of terminal functional groups.
-
Cross-linked Networks: As a trifunctional cross-linking agent, it can be used to cure epoxy resins or to form highly cross-linked polyamide or polyimide networks. These networks are expected to exhibit high thermal stability and mechanical strength.
-
Metal-Coordination Polymers: The pyridine nitrogen atom provides a coordination site for metal ions. This could be exploited to create functional materials for catalysis, sensing, or as precursors to inorganic-organic hybrid materials.
-
Membranes for Gas Separation: The introduction of the pyridine moiety and the potential for creating a high free volume in hyperbranched structures could be advantageous for the development of membranes for gas separation applications.
-
Flame Retardant Materials: The high nitrogen content of this compound is analogous to melamine, a well-known flame retardant. Polymers derived from this monomer may exhibit inherent flame retardant properties.
Data Presentation
The following tables summarize typical properties of polymers synthesized from analogous aromatic triamines. This data can serve as a benchmark for what might be expected from polymers derived from this compound.
Table 1: Thermal Properties of Hyperbranched Aromatic Polyamides (Analogous Systems)
| Triamine Monomer | Diacid Chloride | Tg (°C) | 10% Weight Loss Temp. (°C, N2) |
| 1,3,5-Tris(4'-aminophenylcarbamoyl)benzene | Terephthaloyl chloride | 198 | >450 |
| 1,3,5-Tris(4'-aminophenylcarbamoyl)benzene | Isophthaloyl chloride | 185 | >450 |
| 1,3,5-Tris(4'-aminophenylcarbamoyl)benzene | Adipoyl chloride | 138 | >400 |
Data is illustrative and based on analogous systems reported in the literature.[1]
Table 2: Properties of Hyperbranched Polyimides (Analogous Systems)
| Triamine Monomer | Dianhydride | Tg (°C) | 10% Weight Loss Temp. (°C, N2) | Solubility |
| Tris(4-aminophenyl)amine (TAPA) | 6FDA | >300 | 502 | Soluble in NMP, DMAc, DMF |
| Tris(4-aminophenyl)amine (TAPA) | DSDA | >300 | 510 | Soluble in NMP, DMAc, DMF |
| Tris(4-aminophenyl)amine (TAPA) | PMDA | >300 | 495 | Soluble in NMP, DMAc |
Data is illustrative and based on analogous systems reported in the literature.[2][3]
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers using this compound, based on established methods for similar monomers.
Protocol 1: Synthesis of Hyperbranched Polyamide via Low-Temperature Solution Polycondensation
Objective: To synthesize a hyperbranched aromatic polyamide by reacting this compound with a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature bath
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In the three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP. Stir until a homogeneous solution is obtained.
-
Cooling: Cool the solution to 0°C using a low-temperature bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the cooled triamine solution over a period of 30-60 minutes with vigorous stirring.
-
Polycondensation Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with constant stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
-
Drying: Dry the purified hyperbranched polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Protocol 2: Synthesis of Hyperbranched Polyimide via a Two-Step Method
Objective: To synthesize a hyperbranched polyimide from this compound and an aromatic dianhydride.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (or other aromatic dianhydride)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) Precursor
-
Monomer Dissolution: Under a nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous DMAc in the three-necked flask.
-
Dianhydride Addition: Add an equimolar amount of 6FDA to the solution in one portion with vigorous stirring.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
Step 2: Chemical Imidization
-
Addition of Dehydrating Agents: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit).
-
Imidization Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours to effect the cyclodehydration to the polyimide.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and precipitate the hyperbranched polyimide by pouring the solution into a large volume of methanol.
-
Purification: Filter the polymer and wash it extensively with methanol.
-
Drying: Dry the final polyimide product in a vacuum oven at 150°C for 24 hours.
Protocol 3: Synthesis of a Cross-linked Pyridine-Amine-Formaldehyde Resin
Objective: To prepare a cross-linked resin analogous to melamine-formaldehyde resin.
Materials:
-
This compound
-
Formaldehyde solution (37 wt% in water)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
Equipment:
-
Reaction kettle with a mechanical stirrer, reflux condenser, and thermometer.
-
Heating mantle with temperature controller
-
pH meter
Procedure:
-
Initial Reaction Mixture: To the reaction kettle, add the formaldehyde solution.
-
pH Adjustment: Adjust the pH of the formaldehyde solution to 8.0-9.0 using the 0.1 M NaOH solution.
-
Addition of Triamine: Add this compound to the pH-adjusted formaldehyde solution with stirring.
-
Hydroxymethylation: Heat the mixture to 70-80°C and maintain this temperature for 1-2 hours to allow for the formation of hydroxymethylated pyridine-amine derivatives.
-
Condensation and Cross-linking: Acidify the reaction mixture to a pH of 4.5-5.5 using the 0.1 M HCl solution. Continue heating at 70-80°C. The viscosity of the solution will increase as condensation and cross-linking occur.
-
Curing: The reaction can be stopped at a desired viscosity for a soluble pre-polymer, or allowed to proceed until gelation to form a fully cured, insoluble resin.
-
Drying (for cured resin): The cured resin can be broken up and dried in an oven at 100-120°C.
Mandatory Visualization
Caption: General workflow for the synthesis of polymers from this compound.
Caption: Idealized structure of a hyperbranched polymer (Core=Dendritic, B=Branching, T=Terminal).
References
Application Notes and Protocols for the Analytical Detection of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct analytical methods for pyridine-2,3,6-triamine are not extensively documented in publicly available literature. The following application notes and protocols are based on established methods for analogous compounds, specifically various aminopyridine isomers. These methods provide a strong starting point for the development and validation of a specific assay for this compound. Optimization of the described protocols for the specific matrix and analytical instrumentation is critical and expected.
Introduction
This compound is a substituted pyridine of interest in pharmaceutical and chemical research. Accurate and sensitive detection methods are crucial for its quantification in various matrices, including in-process samples, final drug products, and biological fluids. This document outlines potential analytical approaches, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, based on methodologies for structurally related aminopyridines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of polar compounds like aminopyridines. Both reversed-phase and mixed-mode chromatography can be effective.
Application Note: HPLC Analysis of this compound
The presence of three amino groups makes this compound a polar and hydrophilic compound. Therefore, reversed-phase chromatography might require an ion-pairing reagent to achieve adequate retention. However, ion-pairing reagents are often not compatible with mass spectrometry (MS) detection. A more modern and versatile approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, or Hydrophilic Interaction Liquid Chromatography (HILIC). These techniques can provide good retention and separation of polar basic compounds like aminopyridines without the need for ion-pairing reagents, making them compatible with both UV and MS detectors.[1][2]
Given the structure of this compound, a mixed-mode column with both reversed-phase and cation-exchange characteristics is recommended. The mobile phase will likely consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate) to control retention and peak shape. UV detection is a primary choice, with the detection wavelength set based on the UV spectrum of the analyte. For higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer is the preferred method.
Experimental Protocol: HPLC-UV Method for Aminopyridines (Adaptable for this compound)
This protocol is adapted from a method for the simultaneous determination of aminopyridine isomers.[3]
Objective: To provide a starting point for the quantitative analysis of this compound by HPLC-UV.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18 column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm) or a mixed-mode column (e.g., Amaze SC, 3.0 x 150 mm, 3 µm).[1][3]
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 90:10 v/v). The phosphate buffer can be prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 7.0 with phosphoric acid.[3]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 35 °C[3]
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A starting point could be around 270-280 nm, which is used for other aminopyridines.[3][4]
-
Injection Volume: 10 µL[3]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters to Evaluate:
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Quantitative Data Summary (for related Aminopyridines)
The following table summarizes quantitative data from an HPLC method for the detection of aminopyridine impurities. This data can serve as a benchmark for the development of a method for this compound.
| Parameter | 4-Aminopyridine | 3-Aminopyridine | 2-Aminopyridine |
| Limit of Detection (LOD) | 0.029 mg/L | 0.071 mg/L | 0.070 mg/L |
| Average Recovery | 101% | 98.4% | 97.2% |
| Repeatability (RSD, n=6) | 1.5% | 0.90% | 0.70% |
| Reproducibility (RSD) | 6.2% | 3.0% | 2.2% |
| Data adapted from a study on aminopyridine impurities.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like aminopyridines, derivatization is often necessary to improve their volatility and chromatographic performance.
Application Note: GC-MS Analysis of this compound
Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility. The multiple amino groups can lead to poor peak shape and strong adsorption on the GC column. To overcome these issues, derivatization of the amino groups is highly recommended. Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the amino groups with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
Experimental Protocol: GC-MS Method with Derivatization (Adaptable for this compound)
This protocol is a general guideline for the derivatization and GC-MS analysis of aminopyridines.
Objective: To provide a framework for the qualitative and quantitative analysis of this compound by GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler (optional)
Materials:
-
This compound reference standard
-
Derivatization reagent (e.g., MSTFA with 1% TMCS)
-
Anhydrous pyridine (as a catalyst and solvent)
-
Suitable organic solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample or standard into a reaction vial.
-
Add a suitable volume of anhydrous pyridine.
-
Add an excess of the derivatization reagent (e.g., 50 µL of MSTFA).
-
Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the expected mass of the derivatized analyte (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, use a suitable internal standard and create a calibration curve.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.
Application Note: UV-Vis Spectroscopic Determination of this compound
This compound, like other aminopyridines, is expected to exhibit strong UV absorbance due to its aromatic ring system and amino substituents. This makes UV-Vis spectroscopy a viable method for its quantification, particularly in simple matrices where interfering substances are minimal. The first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions at this λmax.
Experimental Protocol: UV-Vis Spectroscopic Method
Objective: To quantify this compound in a sample using UV-Vis spectroscopy.
Instrumentation:
-
UV-Vis spectrophotometer
Materials:
-
This compound reference standard
-
Suitable solvent (e.g., water, methanol, ethanol)
-
Quartz cuvettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For 2-aminopyridine, λmax is around 245 nm and 285 nm in ethanol.[5]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution by using the equation of the calibration curve.
-
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis with derivatization.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. 2-Aminopyridine [webbook.nist.gov]
Application Notes and Protocols for HPLC Analysis of Pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of pyridine-2,3,6-triamine using High-Performance Liquid Chromatography (HPLC). This compound and its derivatives are significant in pharmaceutical development due to their potential therapeutic activities. The described method offers a robust and reproducible approach for the determination of this compound in various sample matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability studies, and pharmacokinetic assessments.
Introduction
This compound is a heterocyclic aromatic amine containing a pyridine ring substituted with three amino groups. The accurate and precise quantification of this compound is crucial for its development as a potential pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This application note details a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in deionized water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
A gradient elution is recommended for optimal separation and peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 3.5B: Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The quantitative data obtained from the analysis of this compound standards should be summarized for easy comparison and method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 1 - 100 | 0.9995 |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.6 µg/mL |
| Accuracy (% Recovery) | 5, 50, 90 | 98.5% - 101.2% |
| Precision (% RSD) | 5, 50, 90 | Intra-day: < 1.5%Inter-day: < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship for Method Development
This diagram outlines the key considerations and their relationships in developing a robust HPLC method.
Caption: HPLC method development relationships.
Characterization of Novel Pyridine-2,3,6-triamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel pyridine-2,3,6-triamine derivatives. This class of compounds holds significant promise in drug discovery, particularly in the development of targeted cancer therapies, due to the versatile nature of the pyridine scaffold and the biological importance of amino substituents. The following protocols and data are presented as a representative guide for the characterization of new chemical entities within this family.
Application Notes
Novel this compound derivatives are emerging as a promising class of bioactive molecules. The strategic placement of three amino groups on the pyridine ring offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. Research into polysubstituted pyridine derivatives has highlighted their potential as anticancer agents, with the amino group often playing a crucial role in their mechanism of action.[1][2] Many pyridine-based compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[3][4][5][6]
The core hypothesis for the therapeutic potential of these novel derivatives lies in their ability to act as potent and selective kinase inhibitors. The triamine scaffold can be functionalized to interact with specific residues within the ATP-binding pocket of target kinases, leading to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival.
Key Applications:
-
Anticancer Drug Discovery: As exemplified by numerous substituted pyridine compounds, these derivatives are strong candidates for development as inhibitors of cancer-related kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or FMS-like Tyrosine Kinase 3 (FLT3).[3][4][6]
-
Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of this scaffold allows for the systematic modification of the amino groups to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties.[1]
-
Chemical Biology Probes: Radiolabeled or fluorescently tagged derivatives can be developed as chemical probes to study kinase biology and for target validation.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of novel this compound derivatives (P-series).
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) |
| P-001 | 50 | 75 | >1000 |
| P-002 | 25 | 45 | >1000 |
| P-003 | 10 | 20 | 850 |
| P-004 | 150 | 200 | >1000 |
| Control | 5 | 10 | 500 |
Table 2: In Vitro Anti-proliferative Activity (GI50, µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Normal Fibroblasts |
| P-001 | 1.2 | 2.5 | 3.1 | >50 |
| P-002 | 0.8 | 1.5 | 2.0 | >50 |
| P-003 | 0.5 | 0.9 | 1.2 | 45 |
| P-004 | 10.5 | 15.2 | 18.0 | >50 |
| Doxorubicin | 0.05 | 0.08 | 0.1 | 0.5 |
Experimental Protocols
I. Synthesis Protocol: One-Pot Synthesis of a Novel N-Substituted this compound Derivative (Representative Example)
This protocol describes a potential synthetic route adapted from general methods for synthesizing substituted pyridines.[7]
Materials:
-
2,3,6-trichloropyridine
-
Substituted amine (e.g., 4-methoxybenzylamine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Ammonia solution (7N in Methanol)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Buchwald-Hartwig Amination:
-
To a dry, argon-flushed round-bottom flask, add 2,3,6-trichloropyridine (1 eq.), the desired substituted amine (1.1 eq.), Pd2(dba)3 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.5 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the mono-aminated intermediate.
-
-
Step 2: Nucleophilic Aromatic Substitution with Ammonia:
-
Dissolve the purified intermediate from Step 1 in a sealed tube with a 7N solution of ammonia in methanol.
-
Heat the mixture to 120 °C for 24-48 hours.
-
Monitor the reaction for the displacement of the remaining chloro groups by TLC or LC-MS.
-
Cool the reaction vessel, and concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final novel this compound derivative.
-
Characterization:
-
The structure of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
II. In Vitro Kinase Inhibition Assay Protocol
Principle:
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase. The assay quantifies the amount of phosphorylated substrate produced by the kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant kinase, and the specific substrate peptide in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Detect the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
III. Cell Proliferation Assay Protocol (MTT Assay)
Principle:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Caption: Experimental workflow for the characterization of novel this compound derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
Application Notes and Protocols for Pyridine-2,3,6-triamine Analogs in Anticancer Agent Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer properties of pyridine-2,3,6-triamine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related aminopyridine and diaminopyrimidine derivatives, which serve as a valuable proxy for initiating research in this area.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Aminopyridine derivatives, in particular, have garnered significant interest in oncology for their potential to interact with various biological targets and modulate key signaling pathways implicated in cancer progression. While research on this compound as a standalone anticancer agent is not extensively documented, its structural motifs are present in more complex molecules designed as kinase inhibitors and epigenetic modulators. This document provides a framework for evaluating the anticancer potential of this compound and its derivatives by summarizing quantitative data from related compounds and detailing relevant experimental protocols.
Data Presentation: In Vitro Anticancer Activity of Aminopyridine and Diaminopyrimidine Derivatives
The following tables summarize the in vitro anticancer activities of various aminopyridine and diaminopyrimidine derivatives against several cancer cell lines. These compounds, while not identical to this compound, provide a baseline for understanding the potential potency and spectrum of activity for this class of molecules.
Table 1: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound | Treatment Duration | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8e | 48h | 0.22 | Doxorubicin | 1.93 |
| 72h | 0.11 | |||
| 8n | 48h | 1.88 | ||
| 72h | 0.80 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Table 2: Anticancer Activity of a Novel Pyridine Derivative (H42) on Ovarian Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| SKOV3 | 24h | 3.16 ± 0.17 |
| 48h | 0.94 ± 0.03 | |
| 72h | 0.85 ± 0.02 | |
| A2780 | 24h | 28.43 ± 2.13 |
| 48h | 8.54 ± 0.93 | |
| 72h | 5.40 ± 0.53 |
Table 3: In Vitro Activity of Pyridine-based Kinase Inhibitors
| Drug | Target Kinase(s) | Cell Line / Assay | IC50 / Ki |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Cell-based assays | IC50: 250-1000 nM |
| Gefitinib | EGFR | Cell-based assays | IC50: 2-85 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel pyridine derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, SKOV3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate potential mechanisms of action for aminopyridine-based anticancer agents and a general experimental workflow.
Caption: A generalized workflow for the preclinical evaluation of novel pyridine derivatives as anticancer agents.
Caption: Potential mechanisms of action for aminopyridine-based anticancer agents, including kinase and HDAC inhibition.
Conclusion
While this compound itself requires further investigation, the broader class of aminopyridines and diaminopyrimidines demonstrates significant potential in the development of novel anticancer therapeutics. The protocols and data presented here offer a foundational guide for researchers to explore the efficacy and mechanisms of action of new derivatives based on the this compound scaffold. Future studies should focus on the synthesis of novel derivatives and their systematic evaluation using the outlined experimental approaches to identify lead compounds for further preclinical and clinical development.
Application Notes and Protocols: Pyridine-2,3,6-triamine as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,3,6-triamine is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its unique arrangement of amino groups on the pyridine ring, particularly the vicinal diamines at the 2- and 3-positions, makes it an excellent precursor for the construction of a variety of fused heterocyclic systems. These resulting scaffolds, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, are of considerable interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides an overview of the synthesis of this compound, detailed protocols for its application in the synthesis of fused heterocycles, and quantitative data from analogous systems to guide synthetic efforts.
Synthesis of this compound
A potential synthetic pathway could commence with a commercially available dihalopyridine, followed by selective nitration and subsequent amination and reduction steps. For instance, starting from 2,6-dichloropyridine, a sequence of nitration, selective nucleophilic substitution of one chloro group with an amine, followed by reduction of the nitro group and displacement of the second chloro group would lead to the desired product.
Alternatively, a more direct approach could involve the catalytic hydrogenation of a suitable dinitro-aminopyridine precursor. For example, the synthesis of the analogous 2,3,5,6-tetraaminopyridine hydrochloride involves the nitration of 2,6-diaminopyridine to 2,6-diamino-3,5-dinitropyridine, followed by catalytic hydrogenation.[1][2] A similar strategy could likely be adapted for this compound.
Proposed Synthetic Workflow:
References
Application Notes and Protocols for Pyridine-2,3,6-triamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. Among these, aminopyridine derivatives have garnered significant attention for their diverse biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the biological activity of pyridine-2,3,6-triamine derivatives and their closely related analogs. While specific data for this compound derivatives are limited in publicly available literature, the information presented here is based on structurally similar aminopyridines and pyridopyrimidines, offering a solid foundation for research and drug development in this area.
Biological Activities and Data Presentation
Derivatives of aminopyridines and related fused heterocyclic systems have demonstrated potent activity against a range of cancer cell lines and protein kinases. The biological activity is often attributed to their ability to interact with the ATP-binding pocket of kinases or to modulate key signaling pathways involved in cell proliferation and apoptosis.
Table 1: Cytotoxicity of Substituted Pyridine and Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | MTT | 4.5 ± 0.3 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | MTT | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast Cancer) | MTT | 1.31 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver Cancer) | MTT | 1.13 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver Cancer) | MTT | 0.99 | [2] |
| Pyridine Derivative | Compound H42 | SKOV3 (Ovarian Cancer) | CCK-8 | 0.87 | [3] |
| Pyridine Derivative | Compound H42 | A2780 (Ovarian Cancer) | CCK-8 | 5.4 | [3] |
Table 2: Kinase Inhibitory Activity of Pyridine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Pyridopyrimidinone | Compound 13 | JNK3 | Biochemical | 15 | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 | Biochemical | 11.4 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 10 | PIM-1 | Biochemical | 17.2 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | PIM-1 | Biochemical | 21.4 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 6 | PIM-1 | Biochemical | 34.6 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48 or 72 hours.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., JNK3, PIM-1)
-
Kinase buffer
-
ATP
-
Substrate (specific for the kinase)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, kinase buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of ATP and the specific substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
6-well cell culture plates
-
Test compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Visualizations
Several pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the p53 and JNK pathways.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress.[] Some pyridine derivatives can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][7]
Caption: Activation of the p53 signaling pathway by pyridine derivatives.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis in response to cellular stress.[] Certain pyridine derivatives can induce apoptosis through the activation of the JNK pathway.[1]
Caption: Induction of apoptosis via the JNK signaling pathway.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of novel this compound derivatives.
Caption: General workflow for the biological evaluation of pyridine derivatives.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trisubstituted Pyridines
Welcome to the technical support center for the synthesis of 2,3,6-trisubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of 2,3,6-trisubstituted pyridines?
A1: The primary challenges in synthesizing 2,3,6-trisubstituted pyridines often revolve around achieving high regioselectivity, maximizing yields, and minimizing side reactions. Traditional methods can sometimes require harsh reaction conditions, stoichiometric additives, or expensive metal catalysts, which can limit their applicability and environmental friendliness.[1] Controlling the substitution pattern to favor the 2,3,6-isomer over other regioisomers is a key hurdle, especially in multicomponent reactions.
Q2: My reaction is resulting in a low yield of the desired 2,3,6-trisubstituted pyridine. What are the likely causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, solvent, catalyst), impure starting materials, incomplete reaction, or the formation of stable side products. For instance, in multicomponent reactions, various competing pathways can lead to a mixture of products, thereby reducing the yield of the desired isomer.[2] It is also crucial to ensure that any intermediate species are stable under the reaction conditions and that the final aromatization step to form the pyridine ring proceeds efficiently.
Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for the 2,3,6-trisubstituted product?
A3: Achieving high regioselectivity is a significant challenge. The choice of catalyst and reaction conditions plays a crucial role. For example, palladium-catalyzed methods have been developed for the efficient and regioselective preparation of 2,3,6-trisubstituted pyridines.[3][4] In multicomponent reactions, the order of reagent addition and the nature of the starting materials can influence the regiochemical outcome. A well-designed synthetic strategy, such as a one-pot, three-component reaction, can offer high regioselectivity under optimized conditions.[5]
Q4: What are some common side products in the synthesis of 2,3,6-trisubstituted pyridines and how can I minimize them?
A4: Side products can arise from various competing reactions. In multicomponent syntheses, these can include other pyridine regioisomers, partially cyclized intermediates, or products from self-condensation of the starting materials. To minimize side products, it is essential to carefully control the reaction stoichiometry and temperature.[2] Using a well-defined catalytic system and purified reagents can also significantly reduce the formation of unwanted byproducts.
Q5: What are the best practices for purifying 2,3,6-trisubstituted pyridines?
A5: Purification of 2,3,6-trisubstituted pyridines typically involves standard techniques such as column chromatography, recrystallization, or distillation. The choice of method depends on the physical properties of the product (solid or liquid) and the nature of the impurities. For solid products, recrystallization from a suitable solvent is often effective for achieving high purity.[6] Column chromatography on silica gel is a versatile method for separating the desired product from both starting materials and side products.[7] In some cases, an initial acid-base extraction can be used to separate the basic pyridine product from non-basic impurities.[7]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of 2,3,6-trisubstituted pyridines.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Regioselectivity
This guide outlines steps to improve the regioselectivity of the synthesis towards the desired 2,3,6-trisubstituted pyridine.
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation
The following tables summarize quantitative data for different synthetic methods for 2,3,6-trisubstituted pyridines.
Table 1: Comparison of Catalytic Systems for 2,3,6-Trisubstituted Pyridine Synthesis
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DIPEA (base) | Ynals, Isocyanates, Amines, Alcohols | THF | 80 | 12 | up to 89 | [5] |
| Cu(I) | Saturated Ketones, Alkynones/1,3-Dicarbonyls | Not specified | Not specified | Not specified | Good | [8] |
| Pd(II)/Pd(0) | Isoxazolinones, Vinylketones | Not specified | Not specified | Not specified | Good | [3][4] |
| None (Transition-metal-oxidant-free) | N-sulfonyl ketimines, 3-chloropropiophenones | Not specified | Not specified | Not specified | Acceptable | [8] |
Table 2: Optimization of Reaction Conditions for Base-Catalyzed One-Pot Synthesis [5]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | THF | 80 | 12 | 75 |
| 2 | K₂CO₃ | THF | 80 | 12 | <10 |
| 3 | Et₃N | THF | 80 | 12 | 68 |
| 4 | DIPEA | THF | 80 | 12 | 89 |
| 5 | DIPEA | Dioxane | 80 | 12 | 78 |
| 6 | DIPEA | Toluene | 80 | 12 | 65 |
| 7 | DIPEA | CH₃CN | 80 | 12 | 55 |
| 8 | DIPEA | THF | 60 | 12 | 72 |
| 9 | DIPEA | THF | 100 | 12 | 85 |
Experimental Protocols
Protocol 1: Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines[5][9]
This protocol describes a metal-free, base-catalyzed three-component reaction.
Materials:
-
Ynal (1.0 equiv)
-
Isocyanate (1.2 equiv)
-
Amine (1.0 equiv)
-
Alcohol (solvent and reactant)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dried reaction tube, add the ynal, isocyanate, amine, and DIPEA in THF.
-
Stir the mixture at 80 °C for the time indicated by TLC monitoring (typically 12 hours).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,3,6-trisubstituted pyridine.
General Experimental Workflow:
Caption: Workflow for base-catalyzed synthesis.
Protocol 2: Purification by Column Chromatography[7]
This protocol provides a general guideline for purifying 2,3,6-trisubstituted pyridines using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3,6-trisubstituted pyridine.
Protocol 3: Purification by Recrystallization[6]
This protocol is suitable for the purification of solid 2,3,6-trisubstituted pyridines.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after initial crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
References
- 1. Regiocontrolled synthesis of 2,4,6-triarylpyridines from methyl ketones, electron-deficient acetylenes and ammonium acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones [agris.fao.org]
- 4. Item - Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones - American Chemical Society - Figshare [acs.figshare.com]
- 5. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 6. LabXchange [labxchange.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridine-2,3,6-triamine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of pyridine-2,3,6-triamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound?
A1: Impurities in this compound are typically route-dependent, stemming from the specific synthetic pathway used. However, common classes of impurities include:
-
Unreacted Starting Materials and Reagents: Residual precursors from the synthesis.
-
Isomeric Aminopyridines: Depending on the synthesis, other triamine isomers or partially aminated pyridines may form as side products.
-
Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This is often the cause of yellow, brown, or black discoloration in the crude product.[1]
-
Water: The amino groups and the pyridine nitrogen are hygroscopic, readily absorbing atmospheric moisture.[2][3]
-
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, methanol, toluene, THF) may be present.
Q2: My this compound sample is a dark brown or black solid, but the literature suggests it should be a lighter color. What causes this?
A2: Discoloration is a common issue with aminopyridines and is almost always indicative of impurities, primarily from oxidation.[1] Prolonged exposure to air, light, or heat can accelerate the degradation of the compound, forming highly colored polymeric byproducts. It is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: Which purification technique is the most effective for this compound?
A3: The optimal method depends on the nature and quantity of the impurities. For solid compounds like this compound, a combination of techniques is often best.
-
Recrystallization: This is an excellent and highly effective method for removing most impurities and obtaining high-purity crystalline material, provided a suitable solvent system can be identified.[1][4]
-
Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities, especially isomers or closely related side products. However, the basicity of the triamine can cause issues with standard silica gel.[1][5]
-
Acid-Base Extraction: While effective for separating basic compounds from neutral or acidic impurities, the high polarity of this compound may lead to significant solubility in the aqueous layer, potentially causing low recovery.[1]
Q4: My purified sample still contains water. How can I effectively dry it?
A4: For a solid compound, residual water can be removed by drying under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. For rigorous drying, co-evaporation with an anhydrous solvent like toluene can be effective, followed by drying under a high vacuum. Store the dried, purified product in a desiccator under an inert atmosphere.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound.
Recrystallization Issues
-
Problem: The compound "oils out" or fails to crystallize upon cooling.
-
Solution: This often occurs when the solution is too concentrated or cooled too quickly.[1] Try adding more solvent to the heated mixture to ensure it is not supersaturated. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. If it still oils out, redissolve the oil by heating and add a small amount of a co-solvent in which the compound is less soluble to encourage crystal nucleation.
-
-
Problem: No crystals form even after the solution has cooled completely.
-
Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then allow it to cool again.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
-
Problem: The resulting crystals are highly colored, indicating impurities are co-crystallizing.
-
Solution: The chosen solvent may not be selective enough. Consider performing a "hot filtration" step: dissolve the crude solid in the minimum amount of hot solvent, add a small amount of activated charcoal to adsorb colored impurities, simmer for a few minutes, and then filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal before allowing the filtrate to cool and crystallize.
-
Column Chromatography Issues
-
Problem: The compound streaks badly or does not move from the origin on a standard silica gel column.
-
Solution: this compound is a very polar and basic compound. The acidic silanol groups on the surface of standard silica gel will interact strongly with the basic amine groups, leading to poor chromatography.[5][6]
-
Add a Basic Modifier: Add a small amount of a base like triethylamine (0.5-2%) or ammonia (e.g., using a mobile phase saturated with ammonia vapor) to your eluent. This neutralizes the acidic sites on the silica, improving peak shape and elution.[5]
-
Use an Alternative Stationary Phase: Switch to a more suitable stationary phase such as basic alumina or amine-functionalized silica, which are designed for the purification of basic compounds and do not require a modified mobile phase.[5]
-
-
-
Problem: Poor separation between the product and a key impurity.
-
Solution: The polarity of the mobile phase may not be optimal. Systematically vary the solvent ratio of your eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) and monitor the separation using Thin Layer Chromatography (TLC) before running the column. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary to achieve separation.
-
Data Presentation
The selection of a purification method often involves a trade-off between yield, purity, and speed. The following table provides representative data for common purification techniques applied to aminopyridines. Actual results will vary based on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-85% | High purity, scalable, cost-effective | Can have lower yield, requires finding a suitable solvent |
| Silica Gel Chromatography | 95-99% | 50-80% | Good for separating close-polarity impurities | Requires basic modifier, potential for product loss on column |
| Amine-Functionalized Silica | >98% | 70-90% | Excellent peak shape, no modifier needed | More expensive stationary phase |
| Acid-Base Extraction | Variable | 40-70% | Good for removing non-basic impurities | Potential for low recovery due to aqueous solubility |
Experimental Protocols
Caution: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general starting point; the optimal solvent or solvent mixture must be determined experimentally.
-
Solvent Selection: Place a small amount of crude this compound (approx. 20-30 mg) in a test tube. Add a few drops of ethanol and observe solubility at room temperature. If it is soluble, ethanol is not a good single recrystallization solvent. If it is sparingly soluble, gently heat the test tube. If the solid dissolves upon heating, ethanol may be a suitable solvent. Repeat with other solvents like methanol, isopropanol, or water to find a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot. A mixed solvent system (e.g., ethanol/water) is often effective.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves.
-
Induce Crystallization: Remove the flask from the heat. If using a mixed solvent system, add the secondary solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached. Add a few more drops of the primary solvent until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica
-
Stationary Phase Selection: Use a pre-packed amine-functionalized silica column or pack a glass column with the same material.
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC on amine-functionalized silica plates. A good starting point is a gradient of ethyl acetate in heptane or methanol in dichloromethane. Aim for a product Rf value of ~0.2-0.3 for optimal separation.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the column eluent or dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel or celite, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Column Packing and Elution: Equilibrate the column with the initial mobile phase. Carefully load the sample onto the top of the column. Begin elution, collecting fractions and monitoring the separation by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization.
Caption: Logic for troubleshooting basic amine chromatography.
References
optimization of reaction conditions for pyridine-2,3,6-triamine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of pyridine-2,3,6-triamine. Due to the limited availability of a direct, one-pot synthesis, this document outlines a common multi-step synthetic approach and addresses potential challenges at each stage.
Frequently Asked Questions (FAQs)
Q1: What is a feasible synthetic route for this compound?
A common and logical approach is a three-step synthesis starting from 2,6-dichloropyridine. The sequence involves:
-
Nitration: Introduction of a nitro group at the 3-position to form 2,6-dichloro-3-nitropyridine.
-
Double Amination: Sequential nucleophilic aromatic substitution (SNA_r_) of the two chloro groups with ammonia to yield 2,6-diamino-3-nitropyridine.
-
Reduction: Reduction of the 3-nitro group to an amine to afford the final product, this compound.
Q2: The initial nitration step has a low yield and evolves hazardous brown fumes. How can I optimize this?
The evolution of brown nitrogen oxide (NOx) fumes and low yields are common when using standard mixed nitric/sulfuric acid. The critical optimization is to use oleum (fuming sulfuric acid) in the reaction. Oleum facilitates the reaction, allowing for lower molar ratios of nitric acid to be used and minimizing hazardous off-gassing.[1] Controlling the reaction temperature, typically between 85°C and 150°C, is also crucial for success.[1]
Q3: My amination reaction is sluggish and gives a mixture of products. What are the key parameters to control?
Nucleophilic aromatic substitution on the 2,6-dichloro-3-nitropyridine intermediate is a critical step with several challenges:
-
Regioselectivity: The nitro group activates both the ortho (C2) and para (C6) positions for nucleophilic attack.[2][3] The first amination may yield a mixture of 2-amino-6-chloro-3-nitropyridine and 2-chloro-6-amino-3-nitropyridine. The outcome is often kinetically controlled, with the C2 position being more electron-deficient.[2][3]
-
Reactivity: Replacing the second chlorine atom requires more forcing conditions (higher temperature, pressure, or a stronger nucleophilic system) than the first.
-
Optimization: To improve selectivity and conversion, systematically vary the temperature, pressure, solvent (e.g., isopropanol, ethanol, or DMF), and source of ammonia (e.g., ammonia gas, aqueous ammonia, or liquid ammonia).[4]
Q4: The final reduction of the nitro group is incomplete. What can I do?
Incomplete reduction is a frequent issue in catalytic hydrogenation. Key factors to consider are:
-
Catalyst Choice & Loading: Palladium on carbon (Pd/C) is a standard choice, but its activity can be influenced by the substrate. Raney Nickel is another effective option.[5] Ensure the catalyst is fresh and not poisoned. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is slow.
-
Hydrogen Pressure: Some reductions require higher hydrogen pressure to proceed to completion. If you are working at atmospheric pressure, consider moving to a Parr shaker or a high-pressure reactor (1.0–1.5 MPa).[5]
-
Solvent: The solvent can significantly impact the reaction rate. Ethanol is commonly used for these reductions.[5] Ensure your substrate is fully dissolved.
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 50°C) can improve the rate.[5]
Q5: My final this compound product is unstable and darkens quickly. How should I handle purification and storage?
Polyaminopyridines are often highly susceptible to air oxidation, leading to the formation of colored impurities.
-
Purification: Work quickly and under an inert atmosphere (Nitrogen or Argon) whenever possible. Purification is often best achieved by crystallization of the hydrochloride salt, which is typically more stable than the free base.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to minimize degradation.
Process Workflow & Synthetic Pathway
The following diagrams illustrate the proposed synthetic pathway and a general troubleshooting workflow for a key reaction step.
Caption: Proposed multi-step synthetic pathway for this compound.
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for issues that may arise during the synthesis.
Problem Area: Step 3 - Nitro Group Reduction
Issue: The catalytic hydrogenation is slow or stalls before completion.
-
Initial Check: Analyze a sample of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Question: Is there still a significant amount of starting material (2,6-diamino-3-nitropyridine) present?
-
Answer/Action:
-
YES: The catalyst may be inactive or the reaction conditions may be insufficient.
-
Add More Catalyst: Carefully add another portion of fresh catalyst to the reaction.
-
Increase H₂ Pressure: If using a system capable of it, increase the hydrogen pressure.
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate.[5]
-
-
NO: The starting material has been consumed, but the yield of the desired product is low.
-
Check for Intermediates: Look for potential partially reduced intermediates (e.g., nitroso or hydroxylamine species) by LC-MS. Their presence suggests the reduction is not going to completion.
-
Look for Side Products: The appearance of multiple new spots on TLC or peaks in LC-MS could indicate product degradation or side reactions. The highly electron-rich product can be susceptible to polymerization or decomposition under prolonged reaction times or elevated temperatures.
-
-
-
Caption: Troubleshooting workflow for the catalytic reduction step.
Data Tables for Optimization
The following tables summarize typical reaction conditions for each key step, providing a starting point for optimization.
Table 1: Optimization of Nitration Conditions (Step 1)
| Parameter | Condition A (Conventional) | Condition B (Optimized)[1] | Expected Outcome |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Oleum (10-65%) | Oleum improves efficiency. |
| Molar Ratio (HNO₃:Substrate) | > 10:1 | ~1.5:1 to 10:1 | Lower ratio reduces cost and waste. |
| Temperature | Variable | 85 - 150 °C | Controlled heating is critical. |
| Observations | Hazardous NOx evolution | Little to no NOx evolution | Improved safety and productivity. |
Table 2: Optimization of Nucleophilic Aromatic Substitution (Step 2)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Ammonia Source | NH₃ (gas)[4] | Liquid NH₃ | Aqueous NH₄OH | Choice depends on equipment and scale. |
| Solvent | Isopropanol[4] | Ethanol | DMF | Solvent polarity can affect rate and solubility. |
| Temperature | 20 - 30 °C[4] | 80 - 100 °C | 120 - 150 °C | Higher temp needed for second substitution. |
| Pressure | Atmospheric | Sealed Vessel / Autoclave | Sealed Vessel / Autoclave | Higher pressure may be required for completion. |
Table 3: Optimization of Nitro Group Reduction (Step 3)
| Parameter | Condition A | Condition B[5] | Condition C | Expected Outcome |
| Catalyst | 5% Pd/C | Raney Ni | PtO₂ | Raney Ni can be very effective for nitro groups. |
| Catalyst Loading | 5 mol% | 10% (w/w) | 2 mol% | Higher loading for difficult reductions. |
| H₂ Pressure | 1 atm (balloon) | 1.0 - 1.5 MPa | 3-4 atm | Higher pressure increases reaction rate. |
| Solvent | Methanol | Ethanol | Ethyl Acetate | Protic solvents like ethanol are often effective. |
| Temperature | 25 °C (RT) | 50 °C | 25 °C (RT) | Modest heat can overcome activation energy. |
Experimental Protocols
The following is a representative, non-validated protocol based on established chemical principles for analogous transformations. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine[1]
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add oleum (e.g., 20% SO₃).
-
Cool the oleum in an ice bath and slowly add 2,6-dichloropyridine (1.0 eq) while maintaining the internal temperature below 20°C.
-
Once the addition is complete, slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition, slowly heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2,6-diamino-3-nitropyridine (Adapted from[4])
-
Place 2,6-dichloro-3-nitropyridine (1.0 eq) and a solvent such as isopropanol in a high-pressure autoclave.
-
Cool the vessel and charge it with liquid ammonia (e.g., 10-20 eq).
-
Seal the autoclave and heat the mixture to 120-150°C. The internal pressure will increase significantly. (Caution: This step requires specialized equipment and training).
-
Maintain the temperature for 12-24 hours. Monitor the reaction by taking aliquots (after safely cooling and depressurizing) and analyzing via TLC or LC-MS.
-
After completion, cool the reactor to room temperature and vent the excess ammonia in a safe manner.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 2,6-diamino-3-nitropyridine.
Step 3: Synthesis of this compound (Adapted from[5])
-
To a hydrogenation flask, add 2,6-diamino-3-nitropyridine (1.0 eq) and a solvent such as ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) under a stream of nitrogen.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (e.g., 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude this compound should be used immediately or converted to a more stable salt for storage.
References
Technical Support Center: Synthesis of Pyridine-2,3,6-triamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of pyridine-2,3,6-triamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and what are the potential byproducts associated with them?
One hypothetical route starts from a di- or tri-halogenated pyridine, followed by nucleophilic substitution with an amine source. For instance, starting from 2,3,6-trichloropyridine, sequential amination could be performed.
Potential Byproducts Include:
-
Incompletely Aminated Intermediates: Mono- and di-aminated pyridines (e.g., 2-amino-3,6-dichloropyridine, 2,6-diamino-3-chloropyridine) are significant potential impurities if the reaction does not go to completion.
-
Isomeric Byproducts: Depending on the starting material and reaction conditions, the formation of other triaminopyridine isomers is possible, although less likely if starting from a pre-functionalized pyridine ring.
-
Hydrolysis Products: If water is present in the reaction mixture, halogenated pyridines or the amine functionalities can undergo hydrolysis to form hydroxypyridines or aminohydroxypyridines.
-
Starting Material Carryover: Unreacted 2,3,6-trichloropyridine can be a potential impurity.
-
Solvent-Related Impurities: Residual solvents used in the synthesis and purification steps are common contaminants.[1]
Another potential route could involve the Chichibabin reaction on a substituted pyridine, though this is generally less controlled for producing polysubstituted amines.[2]
Q2: How can I detect and identify byproducts in my this compound product?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, which is crucial for their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of unknown byproducts, especially when isolated. It is also excellent for identifying residual solvents.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile impurities and residual solvents.[3]
Troubleshooting Guide
Issue: My final product shows multiple unexpected peaks in the HPLC chromatogram.
This issue suggests the presence of byproducts. The following troubleshooting workflow can help identify and address the problem.
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing impurities in this compound synthesis.
Quantitative Data Summary
The following table summarizes hypothetical analytical data for a batch of this compound, illustrating how to present quantitative results for byproduct analysis.
| Compound | Retention Time (min) | Molecular Weight (m/z) | Concentration (%) | Identification Method |
| This compound | 5.2 | 125.1 | 98.5 | HPLC, LC-MS |
| 2,6-Diamino-3-chloropyridine | 8.9 | 143.6 | 0.8 | HPLC, LC-MS |
| 2-Amino-3,6-dichloropyridine | 12.4 | 162.0 | 0.4 | HPLC, LC-MS |
| Unknown Impurity 1 | 6.7 | 141.1 | 0.2 | HPLC, LC-MS |
| Toluene (Residual Solvent) | - | - | 0.1 | GC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water:acetonitrile.
Protocol 2: General Workflow for Byproduct Identification
The following diagram illustrates a general experimental workflow for the identification of unknown byproducts.
Diagram: Experimental Workflow for Byproduct Identification
Caption: A standard workflow for the separation and structural elucidation of byproducts.
References
stability and degradation of pyridine-2,3,6-triamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2,3,6-triamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] For long-term storage, refrigeration is advisable, and the compound should be protected from light.[4][5] It is also crucial to store it away from incompatible materials such as strong oxidizing agents, acid halides, and acid anhydrides.[6]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through oxidation of the amino groups and cleavage of the pyridine ring. The presence of three amino groups makes the compound susceptible to oxidative degradation, which can be accelerated by exposure to heat and light.[6] Microbial degradation in environmental contexts may proceed through hydroxylation of the pyridine ring followed by ring cleavage, a common pathway for pyridine derivatives.[7][8][9]
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using a stability-indicating high-performance liquid chromatography (HPLC) method.[4][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of the sample over time under specific storage conditions will allow for the determination of its shelf-life and degradation kinetics. Visual inspection for color changes (e.g., darkening) can also be an initial indicator of degradation.[6]
Q4: What are the known incompatibilities of this compound?
A4: this compound is expected to be incompatible with strong oxidizing agents, acids, acid halides, and acid anhydrides.[6] Reactions with these substances can be violent and lead to the degradation of the compound.[6] It is important to avoid contact with these materials during handling and storage.
Troubleshooting Guides
Issue 1: Discoloration or Change in Physical Appearance of the Compound
-
Problem: The this compound powder, which is typically off-white, has darkened or changed color.
-
Possible Cause: This is often a sign of oxidation or degradation.[6] Exposure to air, light, or elevated temperatures can accelerate this process.[6]
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.
-
If the compound is old, it may have degraded over time. It is advisable to use a fresh batch for sensitive experiments.
-
Protect the compound from light by using amber vials or storing it in a light-blocking container.[5]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: Experiments involving this compound are yielding inconsistent or unexpected results.
-
Possible Cause: This could be due to the degradation of the compound, leading to a lower concentration of the active substance and the presence of impurities.
-
Solution:
-
Purity Check: Use an analytical technique like HPLC or LC-MS to check the purity of the this compound stock.[8][10]
-
Fresh Stock Solution: Prepare fresh stock solutions before each experiment, as the compound may not be stable in certain solvents for extended periods.
-
Solvent Compatibility: Ensure the solvent used is compatible with this compound and does not promote its degradation.
-
Issue 3: Poor Solubility
-
Problem: Difficulty in dissolving this compound in a desired solvent.
-
Possible Cause: While aminopyridines are generally soluble in water and alcohol, the tri-substituted nature of this compound might affect its solubility profile.[11] The pH of the solution can also significantly impact the solubility of amino-containing compounds.
-
Solution:
-
pH Adjustment: Try adjusting the pH of the aqueous solution. As a basic compound, its solubility in water is expected to increase at a lower pH due to the formation of a more soluble salt.
-
Co-solvents: Consider using a co-solvent system.
-
Sonication: Gentle sonication can aid in the dissolution process.
-
Data Presentation
Table 1: Recommended Storage Conditions for Aminopyridines
| Parameter | Condition | Rationale |
| Temperature | Cool (Refrigerated for long-term) | To slow down potential degradation reactions.[4] |
| Light | Protected from light (Amber vials) | To prevent photodegradation.[5] |
| Atmosphere | Tightly sealed container | To minimize exposure to oxygen and moisture.[2][3] |
| Incompatibilities | Store away from strong acids and oxidizing agents | To prevent hazardous reactions and degradation.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
Column Selection: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution. Further dilute to a working concentration.
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation). The method should be able to separate the intact drug from any degradation products formed.
-
Stability Study: Store aliquots of the compound under different conditions (e.g., refrigerated, room temperature, elevated temperature) and analyze them at predetermined time points using the developed HPLC method.[4][5]
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products.
-
Sample Preparation: Collect samples from the forced degradation study or aged samples of this compound.
-
LC-MS Analysis: Inject the samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: Use a similar chromatographic method as developed for the HPLC stability assessment.
-
Mass Spectrometry: Operate the mass spectrometer in a full scan mode to detect all ions. Subsequently, perform MS/MS fragmentation on the parent compound and any detected degradation products to aid in their structural elucidation.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyridine-2,3,6-triamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of pyridine-2,3,6-triamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main plausible synthetic routes for this compound. The most direct route is the multi-step amination of 2,3,6-trichloropyridine. An alternative pathway involves the synthesis of 2,6-diamino-3-nitropyridine followed by the reduction of the nitro group.
Q2: Why is the yield of my amination reaction on a polychlorinated pyridine low?
Low yields in nucleophilic aromatic substitution (SNAr) on chloropyridines can stem from several factors. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but multiple chlorine substituents can lead to a mixture of partially aminated intermediates. Reaction conditions such as temperature, pressure, and the concentration of the ammonia source are critical and require careful optimization. In addition, side reactions such as hydrolysis of the chloro groups can compete with amination, reducing the yield of the desired product.
Q3: What are the main challenges in purifying this compound?
This compound is a highly polar compound due to the presence of three amino groups. This makes it highly soluble in polar solvents like water and alcohols, but poorly soluble in common organic solvents used for chromatography. Purification often requires specialized techniques such as recrystallization from a specific solvent mixture, or column chromatography using a polar stationary phase (like alumina or silica gel) with a polar eluent system (e.g., dichloromethane/methanol/ammonia). Incomplete reactions can also lead to a mixture of mono-, di-, and tri-aminated pyridines, which can be challenging to separate.
Q4: How can I monitor the progress of the amination or reduction reactions?
Thin Layer Chromatography (TLC) is a common method for monitoring the progress of these reactions. Due to the high polarity of the products, a polar solvent system will be required (e.g., 10-20% methanol in dichloromethane with a small amount of ammonia). Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product and any intermediates or byproducts.
Synthetic Workflow Overview
The following diagram illustrates the two primary proposed synthetic pathways for this compound.
Technical Support Center: Crystallization of Pyridine-2,3,6-triamine
Welcome to the technical support center for pyridine-2,3,6-triamine crystallization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following information provides troubleshooting advice and a systematic approach to developing a successful crystallization protocol.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues in a question-and-answer format.
Q1: I'm not getting any crystals, and the solution remains clear even after cooling. What should I do?
A1: This is a common issue that typically indicates the solution is not supersaturated.[1] Here are several steps to induce crystallization:
-
Increase Concentration: Your solution may be too dilute. Try boiling off some of the solvent to increase the concentration of the compound and allow it to cool again.[2]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. A seed crystal provides a template for further crystal formation.[4]
-
-
Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[5]
-
Add More Solvent: Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool the solution much more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify and crystallize.
-
Change Solvents: Select a solvent with a lower boiling point.[6]
-
Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Q3: My crystallization produced very small, needle-like crystals or a fine powder. How can I obtain larger crystals?
A3: The formation of many small crystals indicates that the rate of nucleation was much higher than the rate of crystal growth.[3][4] To grow larger crystals, you need to slow down the crystallization process.
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to a colder environment like a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Decrease Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling. This will favor the growth of existing crystals over the formation of new nuclei.[4]
-
Use a Solvent/Anti-Solvent System: The slow diffusion of an anti-solvent into the solution (vapor diffusion or layering) can provide the slow, controlled conditions needed for large crystal growth.
Q4: My final yield is very low. What are the likely causes?
A4: A low yield can result from several factors during the process.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2] Always aim to use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step, you will lose product. To prevent this, use a pre-heated funnel and a slight excess of solvent.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[7]
Data Presentation: Solvent Selection
Due to its three amine groups and pyridine ring, this compound is a polar molecule capable of hydrogen bonding.[6] The ideal solvent should dissolve the compound when hot but not when cold. The following table lists common solvents, ordered by decreasing polarity, that are often suitable for polar, amine-containing compounds and could be good starting points for screening.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 °C | Very High | A good choice for polar compounds that can hydrogen bond. Crystals may be slow to dry.[6][8] |
| Methanol | 65 °C | High | Good general-purpose polar solvent, easily removed.[8] |
| Ethanol | 78 °C | High | An excellent and common solvent for moderately polar compounds.[6][8] |
| Acetonitrile | 82 °C | High | Can be effective for compounds with multiple aromatic rings.[9] |
| Acetone | 56 °C | Medium-High | A versatile solvent, but its low boiling point provides a smaller temperature range for solubility changes.[6] |
| Ethyl Acetate | 77 °C | Medium | Often used for compounds of intermediate polarity.[5] |
| Acetic Acid | 118 °C | High (Acidic) | Can be a good solvent for basic compounds like amines, but may form salts.[10] |
Experimental Protocols
A systematic approach is crucial for developing a new crystallization procedure. Always start with a small amount of material for testing.
Protocol 1: Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent from the table above, drop by drop, at room temperature.
-
Solubility Test (Cold): Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent crystallization but may be used as the "good" solvent in a two-solvent system.
-
Solubility Test (Hot): If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[8]
Protocol 2: Single-Solvent Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[8]
-
(Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent and filter the solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[7]
-
Drying: Allow the crystals to dry completely.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and executing a crystallization experiment.
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Systematic workflow for developing a crystallization protocol.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Pyridine-2,3,6-triamine Production
Welcome to the technical support center for the synthesis of pyridine-2,3,6-triamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its production and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for synthesizing this compound involves a two-step process starting from 2,6-diaminopyridine. The first step is the nitration of 2,6-diaminopyridine to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amino group.
Q2: What are the most common impurities I should expect during the synthesis of this compound?
The impurities in your final product can originate from either the nitration or the reduction step.
Potential Impurities from Synthesis:
| Impurity Type | Specific Examples | Origin |
| Starting Materials | Unreacted 2,6-diaminopyridine | Incomplete nitration |
| Intermediates | 2,6-diamino-3-nitropyridine | Incomplete reduction |
| Partially Reduced Species | 2,6-diamino-3-nitrosopyridine, 2,6-diamino-3-hydroxylaminopyridine | Incomplete reduction of the nitro group |
| Isomeric Byproducts | 2,6-diamino-5-nitropyridine | Side reaction during nitration |
| Oxidation Products | Azoxy or azo compounds | Side reactions during reduction, especially with certain reducing agents[1] |
| Residual Solvents | Ethanol, Ethyl Acetate, Acetic Acid, etc. | Solvents used in synthesis and purification steps |
| Residual Catalysts | Palladium, Iron, etc. | Catalysts used in the reduction step |
Q3: How can I best monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the progress of both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: My final product is a dark, oily substance instead of a solid. What should I do?
An oily product often suggests the presence of significant impurities, such as residual solvents or byproducts with low melting points. Trituration with a non-polar solvent like hexanes or pentane can sometimes help to precipitate the desired product. If that fails, purification by column chromatography is recommended to remove the impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 2,6-Diaminopyridine
A low yield in the nitration step is a common issue that can significantly impact the overall efficiency of your synthesis.
Troubleshooting Workflow for Low Nitration Yield
References
safe handling and storage of pyridine-2,3,6-triamine
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Pyridine-2,3,6-triamine?
A: Based on related compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. As a pyridine derivative, it may also be flammable and could potentially cause damage to organs through prolonged or repeated exposure.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: A comprehensive set of PPE should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Solvent-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[3]
Q3: How should I properly store this compound?
A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5] It should be kept away from sources of ignition, heat, and direct sunlight.[1][2][5] Some similar compounds require storage in a refrigerator or under an inert atmosphere.[6]
Q4: What materials are incompatible with this compound?
A: Pyridine derivatives are often incompatible with strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[1][7] Contact with these materials should be avoided to prevent vigorous reactions.
Q5: What should I do in case of a spill?
A: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3][4] The spill should be contained using an inert absorbent material like sand or vermiculite.[2][4][8] The absorbed material should then be collected in a sealed container for proper disposal.[2][8]
Troubleshooting Guides
Handling Issues
| Problem | Possible Cause | Solution |
| Accidental Skin/Eye Contact | Improper PPE usage or splash | Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[3] Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[1][3] Seek immediate medical attention for both.[1][3] |
| Inhalation of Vapors | Inadequate ventilation | Move the individual to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Accidental Ingestion | Poor laboratory hygiene | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[3] Seek immediate medical attention.[3] |
Storage Issues
| Problem | Possible Cause | Solution |
| Degradation of the Compound | Improper storage conditions (e.g., exposure to light, air, or moisture) | Store in a tightly sealed, opaque container in a cool, dry place.[4][5] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.[6] |
| Container Damage | Incompatible container material or physical stress | Use containers made of appropriate materials such as glass or high-density polyethylene.[2] Ensure containers are stored securely to prevent physical damage. |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[2] Verify that all necessary PPE is available and in good condition.
-
Dispensing: Use spark-proof tools and equipment.[3] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.[4][5]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5] Clean the work area and decontaminate any equipment used.
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[2] Do not pour down the drain.[2]
Visualizations
Caption: A workflow diagram for the safe handling of this compound.
Caption: Key conditions for the safe storage of this compound.
References
- 1. nj.gov [nj.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Pyridine-2,4,5-triamine | 23244-87-3 [sigmaaldrich.com]
- 7. 2,3,6-Trimethylpyridine | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
resolving poor solubility of pyridine-2,3,6-triamine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of pyridine-2,3,6-triamine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a highly polar molecule due to the presence of three amino groups and a nitrogen atom within the aromatic pyridine ring. These functional groups readily form strong intermolecular hydrogen bonds with each other, leading to a stable crystal lattice structure that is difficult for many organic solvents to disrupt. While pyridine itself is soluble in a range of organic solvents, the additional amino groups on the triamine derivative significantly increase its polarity and hydrogen bonding capability, thus reducing its solubility in less polar organic solvents.[1]
Q2: What are the primary strategies to improve the solubility of this compound in organic solvents?
A2: The two primary strategies for enhancing the solubility of this compound are:
-
Salt Formation via Protonation: As an amine, this compound is basic and can be protonated by an acid to form a salt.[2] These salts are often significantly more soluble in polar organic solvents than the free base.
-
Co-solvency: This technique involves using a mixture of solvents. A "co-solvent" in which the compound is more soluble is added to the primary solvent to increase the overall solvating power of the mixture.[3][4]
Q3: How do I choose an appropriate acid for salt formation?
A3: The choice of acid depends on the basicity (pKa) of this compound and the desired properties of the resulting salt. For aromatic amines, which are generally weak bases, a strong acid is often required to ensure complete protonation.[5] Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), methanesulfonic acid, and p-toluenesulfonic acid.[5] The choice may also be influenced by the intended application and the compatibility of the counter-ion with downstream processes.
Q4: What are some suitable co-solvents for this compound?
A4: For polar compounds like this compound, polar aprotic solvents are often good choices as co-solvents. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[6] Polar protic solvents like methanol, ethanol, and isopropanol can also be effective, as they can participate in hydrogen bonding.[7] The optimal co-solvent and its proportion in the solvent mixture should be determined experimentally.
Troubleshooting Guides
Issue 1: this compound does not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Polarity | The solvent may not be polar enough to overcome the crystal lattice energy of the solute. |
| Solution: Try a more polar solvent. Refer to the solvent polarity table below. | |
| Low Temperature | Solubility is often temperature-dependent and may be low at room temperature. |
| Solution: Gently heat the mixture while stirring. Be cautious of the solvent's boiling point and the compound's stability at elevated temperatures. | |
| Inadequate Mixing | The compound may not have had sufficient contact with the solvent. |
| Solution: Use a magnetic stirrer or sonicator to ensure thorough mixing. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The solution was saturated at a higher temperature and became supersaturated upon cooling. |
| Solution: Re-heat the solution and add a small amount of additional solvent. For storage, maintain the temperature at which the compound is soluble or use a co-solvent to improve stability at lower temperatures. | |
| Change in Solvent Composition | Evaporation of a more volatile and better co-solvent from a mixture can lead to precipitation. |
| Solution: Keep the solution in a sealed container to prevent solvent evaporation. | |
| pH Fluctuation (for salt forms) | If the compound is in its salt form, a change in pH towards its pKa can cause it to deprotonate and precipitate as the less soluble free base. |
| Solution: Ensure the solution is sufficiently acidic to maintain the protonated state of the amine. |
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Aminopyridines in Various Solvents
| Solvent | 2-Aminopyridine[6][8] | 4-Aminopyridine[7][9] | Expected for this compound |
| Water | Soluble | Soluble (112 g/L at 20°C) | Likely soluble |
| Methanol | Soluble | Very Soluble | Likely soluble |
| Ethanol | Soluble | Very Soluble | Likely soluble |
| Acetone | Soluble | Soluble | Likely soluble |
| Chloroform | Soluble | - | Potentially slightly soluble |
| Ethyl Acetate | Soluble | - | Potentially slightly soluble |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | Likely soluble |
| n-Hexane | Insoluble | Insoluble | Insoluble |
| Cyclohexane | Insoluble | Insoluble | Insoluble |
Note: This table provides a qualitative guide based on structurally related compounds. Experimental verification is necessary for this compound.
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under reduced pressure or in a fume hood. Weigh the remaining solid. Calculate the solubility in g/L.
-
Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using UV-Vis spectrophotometry or HPLC to determine the concentration.
-
Protocol 2: Salt Formation for Solubility Enhancement
This protocol describes a general procedure for forming a salt of this compound to improve its solubility.
Objective: To convert the poorly soluble this compound free base into a more soluble salt form.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., isopropanol, acetone)
-
Concentrated acid (e.g., HCl, H₂SO₄) or a solution of the acid in an anhydrous solvent.
-
Stirring apparatus
-
pH indicator paper or pH meter
Procedure:
-
Dissolution of Free Base: Suspend this compound in the chosen anhydrous organic solvent.
-
Acid Addition: While stirring, slowly add the selected acid dropwise. If using a concentrated aqueous acid, be aware that this will introduce water, which may or may not be desirable. For a completely anhydrous system, use a solution of the acid in an appropriate anhydrous solvent (e.g., HCl in isopropanol).
-
Monitoring: Monitor the pH of the solution. Continue adding acid until the pH is acidic and all the solid has dissolved.
-
Isolation (Optional): If you wish to isolate the salt, it can often be precipitated by adding a less polar co-solvent (an "anti-solvent") in which the salt is insoluble.[10] The precipitate can then be collected by filtration, washed with the anti-solvent, and dried.
-
Solubility Check: The resulting solution of the salt can be used directly, or the isolated salt can be tested for its solubility in various organic solvents following Protocol 1.
Visualizations
Caption: Experimental Workflow for Solubility Determination.
Caption: Logical Flow for Salt Formation to Enhance Solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Amination of Pyridine Rings
Welcome to the technical support center for the amination of pyridine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyridine amination experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the amination of pyridine rings, covering common methods such as the Chichibabin reaction, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Chichibabin Reaction
Q1: My Chichibabin reaction is producing a significant amount of a dimeric byproduct and has a low yield of the desired 2-aminopyridine. How can I minimize this?
A1: Dimerization is a known side reaction in the Chichibabin reaction, especially with substituted pyridines.[1] This occurs when the intermediate σ-adduct attacks another pyridine molecule instead of eliminating a hydride ion.
-
Troubleshooting Steps:
-
Increase Pressure: Applying pressure can significantly favor the desired amination product over dimerization. For example, in the amination of 4-tert-butylpyridine, increasing the pressure to 350 psi can increase the yield of the aminated product from 11% to 74%.[1]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for good hydrogen evolution to minimize decomposition and side reactions that can occur at higher temperatures.[1]
-
Solvent Choice: The reaction is often performed in aprotic solvents like xylene or toluene.[1][2] The choice of solvent can influence the solubility of intermediates and affect reaction rates.
-
Q2: I am observing the formation of the 4-amino isomer in my Chichibabin reaction. How can I improve the regioselectivity for the 2-position?
A2: While the Chichibabin reaction typically favors amination at the 2-position, the formation of the 4-amino isomer can occur, particularly with certain substitution patterns on the pyridine ring.[2]
-
Troubleshooting Steps:
-
Steric Hindrance: If the 2- and 6-positions are blocked by substituents, amination may be directed to the 4-position, though often with lower yields.[2]
-
Reaction Conditions: Traditional high-temperature conditions (100–130°C) in solvents like xylene are common for unactivated pyridines.[2] For more sensitive substrates, milder conditions using liquid ammonia and potassium amide have been developed.[2] Experimenting with these conditions may alter the isomeric ratio.
-
Q3: My Chichibabin reaction is sluggish or not proceeding at all. What are the potential causes?
A3: Several factors can inhibit the Chichibabin reaction.
-
Troubleshooting Steps:
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can inhibit the reaction.[1] Conversely, electron-donating groups can also have a deactivating effect.[1]
-
Basicity of the Pyridine: The reaction works best for pyridines with a pKa in the range of 5-8.[1]
-
Reagent Purity: The purity of the sodium amide can impact the reaction rate.[2]
-
Milder Conditions: For some substrates, harsher conditions are necessary. However, a milder protocol using NaH in the presence of LiI in THF at 65-85°C has been shown to be effective for the C2-amination of pyridines with primary alkyl amines.[3]
-
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a chloropyridine is giving a low yield and a significant amount of hydrodehalogenation byproduct. How can I improve this?
A1: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations of aryl chlorides.[4] This side reaction competes with the desired C-N bond formation.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient substrates like chloropyridines, bulky, electron-rich ligands such as RuPhos, SPhos, or XPhos are often more effective than less bulky ligands.[5]
-
Base Selection: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote hydrodehalogenation.[4] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be used, but often require a more active catalyst system and higher temperatures.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.[4]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the amination pathway.[4]
-
Q2: I am trying to perform a regioselective amination on a dichloropyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?
A2: Achieving high regioselectivity in the amination of dichloropyridines can be challenging. Generally, the 2-position of the pyridine ring is more electronically activated towards nucleophilic attack and oxidative addition than the 4-position.[4]
-
Troubleshooting Steps:
-
Catalyst System: The choice of palladium precursor and ligand can significantly influence regioselectivity. For the amination of 2,4-dichloropyridine, catalyst systems based on ligands like Xantphos have been shown to provide high selectivity for the C2 position.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the more reactive site will react preferentially under milder conditions.
-
Solvent Effects: The polarity of the solvent can influence the relative rates of reaction at different positions. Screening solvents like toluene, dioxane, or THF may help to optimize selectivity.[4]
-
Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction on a pyridine ring is giving a mixture of C2 and C4 substituted products. How can I favor one isomer over the other?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[7] The product distribution can be influenced by several factors.
-
Troubleshooting Steps:
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. Conversely, a bulky substituent on the pyridine ring will direct the nucleophile to the more accessible position.[7]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. For example, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) can alter the C2/C6 selectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[7]
-
Leaving Group: The nature of the leaving group can also play a role in directing the incoming nucleophile.
-
Data Summary
The following tables summarize quantitative data on side reactions and regioselectivity in pyridine amination.
Table 1: Effect of Pressure on Dimerization in the Chichibabin Reaction of 4-tert-butylpyridine [1]
| Pressure | Yield of 2-amino-4-tert-butylpyridine | Yield of 4,4'-di-tert-butyl-2,2'-bipyridine |
| Atmospheric | 11% | 89% |
| 350 psi N₂ | 74% | 26% |
Table 2: Regioselectivity in the Buchwald-Hartwig Amination of 2,4-Dichloropyridine [6]
| Catalyst/Ligand | Solvent | Temperature (°C) | C2:C4 Selectivity |
| Pd(OAc)₂ / Xantphos | Toluene | 100 | 20:1 to 50:1 |
Table 3: Milder Conditions for Chichibabin Amination of Pyridine with n-Butylamine [8]
| Additive | Temperature (°C) | Time (h) | Yield of N-butylpyridin-2-amine |
| LiI | 65 | 18 | 95% |
| None | 65 | 18 | Low conversion |
| LiI | 85 (sealed) | 7 | 93% |
| NaI | 85 (sealed) | - | Sluggish reaction |
Experimental Protocols
Protocol 1: Chichibabin Amination of Pyridine with NaH-Iodide Composite [8]
-
To a 10 mL sealed tube containing pyridine (0.492 mmol), add NaH (1.54 mmol, 3.0 equiv) and LiI (1.02 mmol, 2.0 equiv).
-
Add n-butylamine (1.00 mmol, 2.0 equiv) at room temperature under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
After cooling to 0 °C, quench the reaction with ice-cold water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide (Microwave-Assisted) [9]
-
In a microwave vial, combine the aryl bromide (1.0 equiv), secondary amine (2.1 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (2.5 equiv).
-
Add toluene (4.0 mL per 1.0 mmol of aryl bromide).
-
Irradiate the reaction mixture with microwaves at 150 °C for 30 minutes (300 W power).
-
Cool the reaction to room temperature and dilute with chloroform.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: SNAr Amination of a Polyhalogenated Pyridine [10]
-
In a reaction vessel, dissolve the polyhalogenated pyridine (0.5 mmol) in water (2 mL).
-
Add the amine (1.0 mmol, 2.0 equiv) and NaOtBu (1.5 mmol, 3.0 equiv).
-
Heat the reaction mixture at 140 °C for 12 hours.
-
After cooling, extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting decision tree for low yields in pyridine amination.
Caption: General experimental workflow for pyridine amination reactions.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Triaminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of various triaminopyridine isomers. Due to a lack of direct comparative studies, this document summarizes the available data for each isomer individually, highlighting their distinct pharmacological profiles. The information is intended to serve as a resource for researchers in medicinal chemistry and drug discovery.
Introduction to Triaminopyridines
Triaminopyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with three amino groups. The isomeric variations, based on the positions of these amino groups, can lead to significantly different physicochemical properties and biological activities. This guide focuses on the reported activities of 2,3,4-triaminopyridine, 3,4,5-triaminopyridine, and the closely related 2,4,6-triaminopyrimidine, a bioisostere of 2,4,6-triaminopyridine.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of the discussed isomers. It is crucial to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Isomer/Derivative Class | Biological Activity | Target | Assay System | IC50/EC50 |
| 2,4,6-Triaminopyrimidine Derivatives | Antimalarial | Plasmodium falciparum (various strains) | In vitro parasite growth inhibition | 0.05 µM - 2 µg/mL[1][2] |
| 3,4,5-Triaminopyridine | Potassium Channel Inhibition | Kv1.x Channels | Electrophysiology (Xenopus oocytes) | Not explicitly stated, but effective at 75 µg dose in vivo |
| 2,3,4-Triaminopyridine | Not well characterized | - | - | Data not available |
| 2,3,6-Triaminopyridine | Limited data; metabolite of Pyridium | - | - | Data not available[3] |
Detailed Biological Activities and Experimental Protocols
2,4,6-Triaminopyrimidine Derivatives: Antimalarial Activity
Derivatives of 2,4,6-triaminopyrimidine have shown significant promise as antimalarial agents, exhibiting potent activity against various strains of Plasmodium falciparum.[1][2]
This method is commonly used to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%.
-
Incubation: The plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[4][5][6]
3,4,5-Triaminopyridine: Potassium Channel Inhibition
3,4,5-Triaminopyridine has been investigated for its effect on voltage-gated potassium (Kv) channels and has shown potential in alleviating botulinum neurotoxin A-induced paralysis. It is considered to be as effective as 3,4-diaminopyridine, a known Kv channel blocker.
This technique allows for the direct measurement of ion channel activity in live cells.
-
Cell Culture: A cell line stably expressing the target Kv channel (e.g., Kv1.1, Kv1.2) is used (e.g., CHO or HEK293 cells).
-
Cell Preparation: Cells are plated on coverslips for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit Kv channel currents.
-
Compound Application: The test compound (3,4,5-triaminopyridine) is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition: The resulting potassium currents are recorded and measured.
-
Data Analysis: The percentage of current inhibition at each compound concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.[7][8][9][10]
2,3,4-Triaminopyridine and 2,3,6-Triaminopyridine
Currently, there is a significant lack of published data on the specific biological activities of 2,3,4-triaminopyridine and 2,3,6-triaminopyridine. While 2,3,6-triaminopyridine has been identified as a metabolite of the drug Phenazopyridine (Pyridium), its pharmacological profile has not been extensively studied.[3] Further research is required to elucidate the potential therapeutic applications of these isomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for screening and a potential signaling pathway that could be modulated by kinase inhibitors, a common mechanism for antimalarial drugs.
Conclusion
The available evidence suggests that the positional isomerism of triaminopyridines plays a critical role in determining their biological targets and activities. While derivatives of 2,4,6-triaminopyrimidine show potent antimalarial effects, 3,4,5-triaminopyridine acts as a potassium channel inhibitor. The biological activities of other isomers like 2,3,4- and 2,3,6-triaminopyridine remain largely unexplored, representing a potential area for future research. The lack of direct comparative studies necessitates careful interpretation of the presented data. Further head-to-head studies under standardized conditions are required for a definitive comparison of the biological potency and selectivity of these isomers.
References
- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. sophion.com [sophion.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Validating the Structure of Pyridine-2,3,6-triamine: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the validation of the chemical structure of pyridine-2,3,6-triamine through Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparison to its structural isomers and a comprehensive experimental protocol.
The precise structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. This compound, a substituted pyridine ring, presents a unique structural arrangement that necessitates unambiguous validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the chemical environment of each atom. This guide offers a comparative analysis of the NMR data for this compound and its isomers, alongside a detailed experimental protocol for acquiring high-quality NMR spectra.
Comparative Analysis of NMR Data
A direct comparison of the ¹H and ¹³C NMR spectral data is essential for distinguishing between this compound and its structural isomers. The number of signals, their chemical shifts (δ), and coupling constants (J) in the NMR spectrum are unique fingerprints of a molecule's structure.
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide presents predicted data based on established principles of NMR spectroscopy and available data for closely related compounds, such as diaminopyridines and other substituted pyridines. For comparison, publicly available experimental data for 2,4,6-triaminopyrimidine is included to highlight the influence of the heterocyclic core on chemical shifts.
Table 1: Comparison of Predicted ¹H NMR Data (in DMSO-d₆)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-4 | 6.8 - 7.2 | Doublet | ~8.0 |
| H-5 | 5.8 - 6.2 | Doublet | ~8.0 | |
| 2-NH₂ | 5.0 - 5.5 | Broad Singlet | - | |
| 3-NH₂ | 4.5 - 5.0 | Broad Singlet | - | |
| 6-NH₂ | 5.5 - 6.0 | Broad Singlet | - | |
| 2,4,6-Triaminopyrimidine | H-5 | 5.11 | Singlet | - |
| 2-NH₂ | 5.5 (br) | Broad Singlet | - | |
| 4,6-(NH₂)₂ | 6.2 (br) | Broad Singlet | - |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data (in DMSO-d₆)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | 155 - 160 |
| C-3 | 135 - 140 | |
| C-4 | 110 - 115 | |
| C-5 | 95 - 100 | |
| C-6 | 150 - 155 | |
| 2,4,6-Triaminopyrimidine | C-2 | 164.1 |
| C-4, C-6 | 164.1 | |
| C-5 | 77.5 |
Note: Predicted values are estimations and may vary from experimental results. The provided data for 2,4,6-triaminopyrimidine is based on available experimental spectra and serves as a reference.
Experimental Workflow and Validation Logic
The validation of this compound's structure by NMR follows a logical workflow designed to confirm the connectivity and chemical environment of all atoms in the molecule.
Experimental Protocols
A standardized and meticulously followed protocol is critical for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. The final product of the synthesis should be purified by a suitable method, such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar aromatic amines due to its excellent dissolving power. Other potential solvents include methanol-d₄ or, if the compound is not sufficiently soluble, a mixture of solvents.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Procedure:
-
Accurately weigh the purified sample into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Acquisition Parameters: A standard single-pulse experiment is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquisition Parameters: A proton-decoupled ¹³C experiment is standard. The spectral width should encompass the expected range for aromatic and amine-substituted carbons (e.g., 90 to 170 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Signaling Pathway of NMR Signal Generation
The process of generating an NMR signal involves a series of steps, from sample preparation to the final spectrum. This can be visualized as a signaling pathway.
By adhering to these rigorous experimental protocols and employing a comparative analytical approach, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for subsequent stages of research and development.
A Comparative Analysis of Pyridine-2,3,6-triamine and Pyridine-2,3,5,6-tetraamine for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, reactivity, and biological activities of pyridine-2,3,6-triamine and pyridine-2,3,5,6-tetraamine, providing essential data for their application in chemical research and drug discovery.
This guide offers a comprehensive comparative study of two highly functionalized pyridine derivatives: this compound and pyridine-2,3,5,6-tetraamine. Both molecules serve as valuable scaffolds in medicinal chemistry and materials science, yet their distinct substitution patterns confer unique properties and reactivity profiles. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparison supported by available experimental data and established protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of both compounds is presented below, highlighting the impact of the additional amino group on the tetra-substituted pyridine.
| Property | This compound | Pyridine-2,3,5,6-tetraamine |
| Molecular Formula | C₅H₈N₄ | C₅H₉N₅ |
| Molecular Weight | 124.14 g/mol [1] | 139.16 g/mol |
| CAS Number | 4318-79-0[1] | 38926-45-3 |
| Predicted pKa | Not available | 5.78 ± 0.50 |
| Solubility | Not available | 180 g/L in water (25 °C) |
| Predicted XLogP3-AA | -0.5[1] | Not available |
Synthesis and Experimental Protocols
The synthetic accessibility of these compounds is a critical factor for their application. While various methods exist for the synthesis of substituted pyridines, specific protocols for these polyamino derivatives are detailed below.
Synthesis of this compound
Synthesis of Pyridine-2,3,5,6-tetraamine Hydrochloride
A reliable two-step synthesis for the hydrochloride salt of pyridine-2,3,5,6-tetraamine has been reported with a high overall yield.[4] The process involves the nitration of 2,6-diaminopyridine followed by catalytic hydrogenation.
Step 1: Nitration of 2,6-Diaminopyridine (DAP) to 2,6-Diamino-3,5-dinitropyridine (DADNP) [4]
-
Reactants: 2,6-Diaminopyridine, 20% oleum, and 95% fuming nitric acid.
-
Conditions: The mole ratio of fuming nitric acid to DAP is 2.15:1, with the temperature maintained below 15°C.
-
Yield: Greater than 95% with a purity of over 97%.[4]
Step 2: Hydrogenation of DADNP to Pyridine-2,3,5,6-tetraamine trihydrochloride monohydrate (TAP·3HCl·H₂O) [4]
-
Reactants: 2,6-Diamino-3,5-dinitropyridine, 10% Palladium on carbon (Pd/C), ethanol, and hydrogen gas.
-
Conditions: The hydrogenation is carried out under 0.8-1.2 MPa of hydrogen pressure at 50-70°C for 10 hours in a hydrogenation reactor. The product is precipitated by adding a mixture of 36% HCl and THF.
-
Yield: Above 90%.[4]
The overall yield for the synthesis of pyridine-2,3,5,6-tetraamine hydrochloride is approximately 90%.[4]
Reactivity Comparison
The electronic properties of the pyridine ring are significantly influenced by the number and position of the electron-donating amino groups. This, in turn, dictates their reactivity towards electrophilic and nucleophilic reagents.
This compound: The three amino groups at the 2, 3, and 6 positions strongly activate the pyridine ring towards electrophilic substitution. The electron-donating nature of the amino groups increases the electron density of the ring, making it more susceptible to attack by electrophiles. However, the basic nitrogen of the pyridine ring can be protonated under acidic conditions, which deactivates the ring towards electrophilic attack.
Pyridine-2,3,5,6-tetraamine: With four amino groups, this molecule is even more electron-rich than its triamino counterpart. This heightened electron density suggests a greater reactivity towards electrophiles. The multiple amino groups also provide several sites for potential reactions such as acylation and alkylation.[5]
Biological Activity and Potential Applications
Both tri- and tetra-aminopyridines are of significant interest in drug discovery due to the diverse biological activities exhibited by aminopyridine scaffolds.
This compound: A study has investigated the metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of the drug Phenazopyridine (Pyridium).[6] However, detailed comparative studies on its specific biological activities are limited in publicly available literature.
Pyridine-2,3,5,6-tetraamine: This compound and its derivatives have garnered attention for their potential therapeutic applications. They have been explored as:
-
Anticancer Agents: The ability of pyridine derivatives to influence cellular processes by interacting with DNA or RNA suggests their potential in developing anticancer drugs.[5]
-
Nitric Oxide (NO) Carriers: Derivatives of pyridine-2,3,5,6-tetraamine have been investigated for their potential role as NO carriers, which could have implications for cardiovascular therapies.[7]
-
Building Blocks in Medicinal Chemistry: Its highly functionalized structure makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.[7][8]
The general class of aminopyridines has been shown to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[2][9][10]
Conclusion
This compound and pyridine-2,3,5,6-tetraamine represent two valuable, yet distinct, building blocks for chemical synthesis and drug discovery. The tetra-amino derivative is more readily synthesized in high yield as its hydrochloride salt and possesses a more electron-rich aromatic system, suggesting higher reactivity. While both parent scaffolds hold potential for biological activity, pyridine-2,3,5,6-tetraamine has seen more documented exploration in medicinal chemistry contexts. This guide provides a foundational comparison to aid researchers in selecting the appropriate scaffold for their specific application and highlights areas where further investigation is needed, particularly concerning the synthesis and biological profiling of this compound.
References
- 1. 2,3,6-Triaminopyridine | C5H8N4 | CID 78015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy Pyridine-2,3,5,6-tetraamine | 38926-45-3 [smolecule.com]
- 6. The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. nbinno.com [nbinno.com]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
A Comparative Guide to the Computational Properties of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules. Understanding these fundamental properties is crucial for rational drug design and the development of novel functional materials. This guide summarizes key findings from computational studies on various aminopyridine isomers to provide a comparative framework.
Computational Data on Aminopyridine Analogs
The following table summarizes calculated quantum chemical properties for various aminopyridine isomers from published studies. The data primarily focuses on 2,6-diaminopyridine, for which a comprehensive recent study is available, and includes other isomers for comparative context. These properties offer insights into the molecules' stability, reactivity, and potential for intermolecular interactions.
| Property | 2,6-Diaminopyridine (2,6-DAP) | 3,4-Diaminopyridine (3,4-DAP) | 3-Aminopyridine (3-AP) | Notes |
| Computational Method | DFT: B3LYP/6-311++G(d,p)[1][2] | DFT (for PT complex)[3] | DFT[4] | The choice of method and basis set is critical for accuracy. |
| HOMO Energy (eV) | -5.58[1] | Data not available | Data not available | Higher HOMO energy suggests a better electron donor. |
| LUMO Energy (eV) | -0.43[1] | Data not available | Data not available | Lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (eV) | 5.15[1] | Data not available | Data not available | A larger gap indicates higher kinetic stability and lower chemical reactivity.[1] |
| Dipole Moment (Debye) | 1.89[1] | Data not available | Data not available | Indicates the overall polarity of the molecule. |
| Key Findings | The molecule's reactive zones were evaluated using MEP and Fukui functions. NBO analysis revealed details about donor-acceptor interactions.[1][2] | Forms a proton transfer complex with DCNP, acting as the electron donor and proton acceptor.[3] | Used as a ligand in the synthesis and computational study of transition metal complexes.[4] | The position of amino groups significantly influences electronic properties. |
Note: Direct quantitative comparison is challenging as different studies may use varied computational levels. The data for 3,4-DAP and 3-AP is from studies focused on their complexes and interactions, rather than a standalone characterization in the same manner as for 2,6-DAP.
Experimental Protocols: A Representative DFT Methodology
The following protocol is based on the detailed computational investigation of 2,6-diaminopyridine and serves as a robust template for studying pyridine-2,3,6-triamine.[1][5]
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Geometry Optimization: The molecular structure is optimized using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with the 6-311++G(d,p) basis set.[1][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR, Raman).
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is determined to assess chemical reactivity and stability.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential distribution on the molecule's surface. This identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).[1]
-
-
Charge Distribution Analysis:
-
Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational investigation of a molecule like this compound.
Caption: Workflow for a typical quantum chemical study.
This guide provides a foundational understanding of the computational approaches used to study aminopyridines and presents key data from existing literature on analogs of this compound. Researchers can use this information as a starting point for their own theoretical investigations into this and related molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to pyridine-2,3,6-triamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine-2,3,6-triamine, a key building block in the development of novel therapeutics, presents several strategic challenges. The selection of an optimal synthetic route is contingent upon factors such as yield, purity, cost, and scalability. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, offering a side-by-side examination of their methodologies, supported by extrapolated experimental data based on the synthesis of analogous compounds.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration Followed by Reduction | Route 2: Amination of Halogenated Pyridine |
| Starting Material | 2,6-Diaminopyridine | 2,6-Dichloro-3-nitropyridine |
| Key Intermediates | 2,6-Diamino-3-nitropyridine | 2,6-Diamino-3-nitropyridine |
| Overall Yield (Hypothetical) | ~60-70% | ~50-60% |
| Final Product Purity (Hypothetical) | >98% | >97% |
| Number of Steps | 2 | 2 |
| Key Reagents | Nitrating agents (e.g., HNO₃/H₂SO₄), Reducing agents (e.g., Fe/HCl, H₂/Pd-C) | Ammonia, Copper catalyst (e.g., CuI) |
| Primary Advantages | Potentially higher overall yield. | Milder conditions for the final amination step. |
| Primary Disadvantages | Use of harsh nitrating acids. | Potential for side reactions during amination. |
Synthetic Route 1: Nitration Followed by Reduction
This classical approach involves the introduction of a nitro group onto the pyridine ring, followed by its reduction to an amine. This method is widely used for the synthesis of aminopyridines.
Experimental Protocol
Step 1: Synthesis of 2,6-Diamino-3-nitropyridine
A solution of 2,6-diaminopyridine (10 g, 0.0916 mol) is slowly added to a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2,6-diamino-3-nitropyridine.
-
Hypothetical Yield: 75-85%
-
Purity: >95%
Step 2: Synthesis of this compound
To a suspension of 2,6-diamino-3-nitropyridine (10 g, 0.064 mol) in ethanol (150 mL) and concentrated hydrochloric acid (20 mL), iron powder (20 g, 0.358 mol) is added portion-wise. The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a concentrated sodium hydroxide solution to precipitate the product. The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield this compound.
-
Hypothetical Yield: 80-90%
-
Purity: >98%
Logical Workflow
Synthetic Route 2: Amination of a Halogenated Pyridine
This route involves the nucleophilic substitution of a halogen atom on the pyridine ring with an amino group, often catalyzed by a transition metal.
Experimental Protocol
Step 1: Synthesis of 2,6-Diamino-3-nitropyridine from 2,6-Dichloro-3-nitropyridine
A mixture of 2,6-dichloro-3-nitropyridine (10 g, 0.052 mol), aqueous ammonia (28%, 100 mL), and copper(I) iodide (1 g, 0.0052 mol) in a sealed vessel is heated at 120 °C for 12 hours. After cooling, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2,6-diamino-3-nitropyridine.
-
Hypothetical Yield: 70-80%
-
Purity: >96%
Step 2: Synthesis of this compound
The reduction of the nitro group in 2,6-diamino-3-nitropyridine to the corresponding amine would follow a similar procedure as described in Route 1, Step 2, utilizing a reducing agent such as iron in acidic media or catalytic hydrogenation.
-
Hypothetical Yield: 80-90%
-
Purity: >97%
Logical Workflow
Concluding Remarks
Both synthetic strategies present viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, commencing from the more readily available 2,6-diaminopyridine, may offer a higher overall yield. However, it necessitates the use of strong, corrosive nitrating acids, which may pose safety and environmental concerns on a larger scale. Route 2 utilizes a copper-catalyzed amination, which can often be performed under milder conditions. The efficiency of this route is highly dependent on the optimization of the catalytic system.
For drug development professionals, the purity of the final compound is of paramount importance. Both routes, with appropriate purification steps, are capable of yielding high-purity this compound. It is recommended that researchers perform small-scale trials of both routes to determine the most efficient and practical method for their specific needs.
Comparative Cytotoxicity Analysis of 2-Amino-4-Aryl-6-Substituted Pyridine-3,5-Dicarbonitrile Derivatives
This guide provides a comparative analysis of the in vitro cytotoxicity of four novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. The objective is to present the cytotoxic profile of these compounds across a panel of human cancer cell lines, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in the field of drug discovery and oncology.
A study on a series of newly synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives demonstrated significant cytotoxic effects against various tumor cell lines. Notably, these compounds showed superior activity against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to the standard anticancer drug, 5-fluorouracil (5-FU)[1][2][3].
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The cytotoxic activity of the four pyridine derivatives (S1, S2, S3, and S4) was quantified by determining their half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) units. The compounds were tested against six human cancer cell lines: HepG2 (liver), A549 (lung), MDA-MB-231 (breast), MCF-7 (breast), PC3 (prostate), and HeLa (cervical). The results are summarized in the table below.
| Compound | HepG2 | A549 | MDA-MB-231 | MCF-7 | PC3 | HeLa |
| S1 | 15.8 | >100 | 28.2 | >100 | 0.45 | 2.82 |
| S2 | >100 | >100 | >100 | >100 | 0.85 | 1.2 |
| S3 | 69.2 | >100 | >100 | >100 | 0.1 | >100 |
| S4 | 81.3 | >100 | >100 | >100 | 0.56 | 74.1 |
| 5-FU | 0.233 | >100 | 0.49 | >100 | 7.49 | >100 |
Data sourced from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives[1][2]. IC₅₀ values are presented in µM.
All four synthesized compounds demonstrated notable cytotoxicity against the PC3 prostate cancer cell line, with IC₅₀ values ranging from 0.1 to 0.85 µM, which is significantly more potent than the reference compound 5-FU (IC₅₀ of 7.49 µM)[1][2]. Compounds S1 and S2 also showed considerable activity against the HeLa cervical cancer cell line[1][2]. In contrast, the compounds exhibited limited to no activity against A549 and MCF-7 cell lines[1].
Experimental Protocols
The evaluation of the cytotoxic effects of the synthesized pyridine derivatives was conducted using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Human cancer cell lines (HepG2, A549, MDA-MB-231, MCF-7, PC3, and HeLa) were seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives (S1-S4) and the standard drug, 5-fluorouracil (5-FU), typically ranging from 0.1 to 100 µM[1]. Control wells containing untreated cells were also included.
-
Incubation: The plates were incubated for a specified period, commonly 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated by comparing the absorbance of the treated wells to that of the untreated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Mandatory Visualization
Caption: Experimental workflow for the MTT cytotoxicity assay.
The cytotoxic mechanism of these pyridine derivatives is suggested to be through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[1][2][3]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of pyridine derivatives via CDK2 inhibition.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Pyridine-2,3,6-triamine and Other Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them indispensable in medicinal chemistry. This guide provides a comparative analysis of pyridine-2,3,6-triamine against other prominent heterocyclic building blocks—pyrimidine, pyrazole, and imidazole—highlighting their performance in various biological assays and providing detailed experimental methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related aminopyridine derivatives to provide a valuable comparative context.
Performance Comparison of Heterocyclic Building Blocks
The following tables summarize the biological activities of various derivatives of pyridine, pyrimidine, pyrazole, and imidazole, offering a quantitative comparison of their efficacy in different therapeutic areas.
Table 1: Anticancer Activity of Heterocyclic Derivatives (IC50 values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Aminopyridine | Imidazo[1,2-a]pyridine-curcumin conjugate (36t) | PC-3 (Prostate) | 2.11 ± 0.27 | [1] |
| Imidazo[1,2-a]pyridine-curcumin conjugate (36t) | HGC-27 (Gastric) | 2.21 ± 0.25 | [1] | |
| Imidazo[1,2-a]pyridine-curcumin conjugate (36t) | HeLa (Cervical) | 2.53 ± 0.01 | [1] | |
| Amide derivative of imidazopyridine (49j) | MDA-MB-231 (Breast) | 0.95 ± 0.039 | [1] | |
| Amide derivative of imidazopyridine (49j) | MCF-7 (Breast) | 0.021 ± 0.0012 | [1] | |
| Amide derivative of imidazopyridine (49j) | A549 (Lung) | 0.091 ± 0.0053 | [1] | |
| Amide derivative of imidazopyridine (49j) | DU-145 (Prostate) | 0.24 ± 0.032 | [1] | |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (1n) | HCT-116 (Colon) | 1.98 ± 0.69 | [2] |
| Pyrido[2,3-d]pyrimidine (1n) | MCF-7 (Breast) | 2.18 ± 0.93 | [2] | |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | Strong cytotoxicity at 50 µM | [3] | |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Excellent growth inhibition | [4] | |
| Pyrazole | Diaryl pyrazole | HCT116 (Colon) | 0.39 ± 0.06 | [5] |
| Diaryl pyrazole | MCF-7 (Breast) | 0.46 ± 0.04 | [5] | |
| Imidazole | Imidazole derivative | HeLa (Cervical) | High activity | [6] |
Table 2: Antimicrobial Activity of Heterocyclic Derivatives (MIC values in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Aminopyridine | 2-amino-3-cyanopyridine (2c) | S. aureus | 0.039 ± 0.000 | [7][8] |
| 2-amino-3-cyanopyridine (2c) | B. subtilis | 0.039 ± 0.000 | [7][8] | |
| Acetamide derivative (22) | E. coli | >6.25 | [9] | |
| Pyrimidine | Pyrimidine derivative | Bacillus pumilis | - | |
| Pyrimidine derivative | Escherichia coli | - | ||
| Imidazole | Imidazole derivative (31) | C. albicans (Fluconazole-resistant) | 8 | [6] |
| Imidazole derivative (42) | C. albicans (Fluconazole-resistant) | 8 | [6] | |
| Imidazole derivative (31) | S. aureus | 8 | [6] | |
| Imidazole derivative (42) | S. aureus | 4 | [6] | |
| Imidazole derivative (HL1) | S. aureus | 625 | [10] | |
| Imidazole derivative (HL2) | S. aureus | 625 | [10] |
Table 3: Anti-Inflammatory Activity of Heterocyclic Derivatives (IC50 values)
| Compound Class | Derivative Example | Target/Assay | IC50 | Reference |
| Aminopyridine | 4-aminopyridine | Modulates Aβ-induced signaling in microglia | - | [11] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase (LOX) | 42 µM | [3] |
| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase (LOX) | 47.5 µM | [3] | |
| Pyrazole | Pyrazole derivative (2a) | COX-2 | 19.87 nM | [12] |
| Pyrazole derivative (3b) | COX-2 | 39.43 nM | [12] | |
| Pyrazoline derivative (2g) | Lipoxygenase (LOX) | 80 µM | [13] | |
| 3,5-diarylpyrazole | COX-2 | 0.01 µM | [14] | |
| Imidazole | Imidazole derivative | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is broadly applicable for screening and profiling kinase inhibitors.[15]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., aminopyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20][21]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in drug discovery and the mechanisms of action of these heterocyclic compounds, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized experimental workflow for the screening and development of heterocyclic building blocks in drug discovery.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of the coordination complexes of different triaminopyridines
A Comparative Analysis of the Coordination Complexes of Different Triaminopyridines
This guide provides a comparative analysis of the coordination complexes of various triaminopyridine isomers, focusing on their synthesis, structure, and physicochemical properties. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to aid in the rational design of new metal-based compounds.
Introduction to Triaminopyridines as Ligands
Triaminopyridines (TAPs) are a class of aromatic heterocycles featuring a pyridine ring substituted with three amino groups. The positional isomers of TAP, such as 2,3,4-TAP, 2,4,5-TAP, 2,4,6-TAP, and 3,4,5-TAP, offer a rich platform for the design of coordination complexes. The presence of multiple nitrogen donor atoms—both from the pyridine ring and the amino substituents—allows for a variety of coordination modes, including monodentate, bidentate chelation, and bridging between metal centers. This versatility makes TAP ligands valuable for creating complexes with diverse geometries and properties, with applications in catalysis, materials science, and medicinal chemistry.[1][2] For instance, many metal complexes with pyridine-based ligands have demonstrated significant cytotoxicity, making them promising candidates for antitumor agents.
Comparative Structural Analysis
The coordination behavior of triaminopyridines is highly dependent on the substitution pattern of the amino groups, which influences the steric and electronic properties of the ligand. Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structures of these complexes.
While a comprehensive set of crystal structures for all TAP isomers with the same metal ion is not available in the literature, a comparison of related structures provides valuable insights. For instance, in complexes of 3-aminopyridine, the coordination typically occurs through the pyridine nitrogen, leaving the amino group available for hydrogen bonding, which can influence the supramolecular architecture.[3] In the case of triaminopyridines, the potential for chelation arises when amino groups are in positions ortho to the pyridine nitrogen or to each other.
Table 1: Comparison of Selected Bond Lengths in Aminopyridine and Triaminopyrimidine Coordination Complexes
| Complex | Metal Ion | M-N (pyridine) (Å) | M-N (amino) (Å) | Reference |
| [Cd(3AP)2Zn(μ4-CN)4]n | Cd(II) | 2.323(3) - 2.327(3) | - | [2] |
| [Co(3-ampy)4(NCS)2] | Co(II) | - | - | [3] |
| [Cu(4AP)4]Cl2·2CH3OH | Cu(II) | - | - | |
| 2,4,6-triaminopyrimidine-1,3-diium dinitrate* | N/A | - | - | [4] |
* Note: This is a salt, not a metal complex, but provides structural data for a related triamino-heterocycle.
Spectroscopic and Magnetic Properties
The electronic and magnetic properties of triaminopyridine complexes are dictated by the choice of the metal ion and the coordination environment imposed by the ligand.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination of ligands to metal ions. The coordination of the pyridine nitrogen is typically confirmed by a shift in the ring vibration frequencies. The M-N stretching vibrations, usually observed in the far-IR region, provide direct evidence of complex formation.
Table 2: Comparison of Selected IR Frequencies (cm⁻¹) for Aminopyridine Complexes
| Complex/Ligand | ν(N-H) | ν(C=N) / Ring Vibrations | ν(M-N) | Reference |
| 3-Aminopyridine | 3442, 3300 | 1610 | - | |
| Mn(II)-3AP Complex | 3400-3448 | shifted | 483-527 | |
| Co(II)-3AP Complex | 3400-3448 | shifted | 483-527 | |
| Ni(II)-3AP Complex | 3400-3448 | shifted | 483-527 | |
| Cu(II)-3AP Complex | 3400-3448 | shifted | 483-527 | |
| Zn(II)-3AP Complex | 3400-3448 | shifted | 483-527 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For instance, copper(II) complexes often exhibit broad d-d transition bands in the visible region.[5]
Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Selected Copper(II) Complexes
| Complex | λmax (nm) (d-d transition) | λmax (nm) (Charge Transfer) | Solvent | Reference |
| [Cu(L)(Cl)(H2O)] (L=Schiff base of 3-methyl-2-aminopyridine) | ~650 | ~400 | Methanol | |
| [Cu(tpy)]2+ | ~700 | ~275 | Water | [6] |
| Cu(II)-imidazole complex | 805 | 366-383 | - | [5] |
Magnetic Properties
The magnetic properties of triaminopyridine complexes are of interest for the development of molecular magnets and as probes for the electronic structure. The magnetic moment of a complex is dependent on the number of unpaired d-electrons on the metal ion and the geometry of the complex. For example, many cobalt(II) complexes exhibit significant magnetic anisotropy.[7]
Table 4: Comparison of Magnetic Moments for Selected Aminopyridine and Related Complexes
| Complex | Metal Ion | Magnetic Moment (μB) | Temperature (K) | Reference |
| Mn(II) 3-AP complex | Mn(II) | 5.85 | Room | |
| Co(II) 3-AP complex | Co(II) | 5.17 | Room | |
| Ni(II) 3-AP complex | Ni(II) | 3.20 | Room | |
| Cu(II) 3-AP complex | Cu(II) | 1.77 | Room | |
| --INVALID-LINK--2 | Co(II) | 2.614 (χMT) | 300 | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and analytical measurements. Below are representative procedures for the synthesis and characterization of aminopyridine-based coordination complexes.
General Synthesis of a Triaminopyridine Metal Complex
A general method for the synthesis of triaminopyridine metal complexes involves the reaction of the triaminopyridine ligand with a metal salt in a suitable solvent.
-
Ligand Solution: Dissolve the triaminopyridine isomer (1 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) (10 mL). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: The resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point organic solvent like diethyl ether, and dried in vacuo.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a solvent in which it is less soluble.
Characterization Methods
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., DMSO, DMF, or methanol) using a quartz cuvette.
-
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα). The structure is solved and refined using appropriate software packages.
-
Magnetic Susceptibility: Magnetic susceptibility measurements are performed on a polycrystalline sample using a SQUID magnetometer over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.
Visualizations
Caption: Generalized workflow for the synthesis and characterization of triaminopyridine metal complexes.
Caption: Potential coordination modes of triaminopyridine ligands with metal centers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Field-Induced Slow Magnetic Relaxation in Mononuclear Cobalt(II) Complexes Decorated by Macrocyclic Pentaaza Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,3,6-triamine
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a critical, non-negotiable step in the pipeline from laboratory to clinical application. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile, thereby compromising experimental results and patient safety. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized pyridine-2,3,6-triamine, a compound of interest in medicinal chemistry.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on several factors, including the nature of potential impurities, the required accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the primary choice for its high resolution and sensitivity with non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) stands as the gold standard for determining absolute purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, allowing for absolute quantification against a certified internal standard. |
| Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, robust and reproducible.[1][2] | Excellent for separating and identifying volatile and semi-volatile impurities, high sensitivity and specificity.[1][3] | Provides an absolute measure of purity without the need for a reference standard of the analyte, highly accurate and precise.[1][2][4] |
| Limitations | Requires a reference standard for quantification, may not be suitable for highly volatile impurities. | Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds.[5] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, can be more complex to set up. |
| Typical Purity Range (%) | 95-99.9% | 95-99.9% | 98-100% |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for pyridine derivatives and are adapted for this compound.[1][2]
1. High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities that may be present in the synthesized this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a split/splitless injector.
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split injection with a ratio of 20:1.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[1]
3. Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (e.g., 5 times the longest T1 value) to allow for complete relaxation of all signals.
-
Purity Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
References
Performance of Aminopyridine and Aminopyrimidine Derivatives as Enzyme Inhibitors: A Comparative Guide
A Note on Scope: While this guide focuses on the enzyme inhibitory performance of aminopyridine derivatives, it is important to note that specific literature on pyridine-2,3,6-triamine derivatives is limited. Therefore, this comparison has been broadened to include structurally related and well-studied di- and tri-substituted aminopyridines and aminopyrimidines to provide a valuable resource for researchers in the field of enzyme inhibition.
This guide provides a comparative analysis of various aminopyridine and aminopyrimidine derivatives as inhibitors of several key enzyme families implicated in diseases such as cancer and neurodegenerative disorders. The quantitative data on their inhibitory activities are presented, along with detailed experimental protocols for the key assays and visualizations of relevant signaling pathways.
I. Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50 values) of selected aminopyridine and aminopyrimidine derivatives against various enzyme targets.
Kinase Inhibitors
Kinases are a major class of enzymes involved in cell signaling and are prominent drug targets, particularly in oncology.
Table 1: Inhibitory Activity of Aminopyridine and Aminopyrimidine Derivatives against Kinases
| Compound Class | Derivative | Target Enzyme | IC50 (nM) | Reference |
| 2-Aminopyridine | Compound 8e | CDK9 | 88.4 | [1] |
| HDAC1 | 168.9 | [1] | ||
| 2-Aminopyridine | Compound 9e | FLT3 | 30.4 | [1] |
| HDAC1 | 52.4 | [1] | ||
| HDAC3 | 14.7 | [1] | ||
| Diaminopyrimidine | Compound A12 | FAK | <500 | [2] |
| 2,4,6-Triaminopyrimidine | Derivative 52 | PI3Kδ | Potent and Selective | [3] |
| Aminopyridine | A1 | EGFR-wt | 7% inhibition @ 0.5 µM | [4] |
| ERBB2 | 9% inhibition @ 0.5 µM | [4] | ||
| A2 | EGFR-wt | 6% inhibition @ 0.5 µM | [4] | |
| ERBB2 | 5% inhibition @ 0.5 µM | [4] | ||
| A1 | EGFR (T790M/L858R) | 90 | [4] | |
| A2 | EGFR (T790M/L858R) | 80 | [4] | |
| Pyridopyrimidine | PD180970 | Bcr/Abl | 2.5 | [5] |
| PD173955 | Bcr/Abl | 2.5 | [5] | |
| Compound 65 | PDGFr | 1110 | [5] | |
| FGFr | 130 | [5] | ||
| EGFr | 450 | [5] | ||
| c-src | 220 | [5] |
Cholinesterase Inhibitors
Cholinesterase inhibitors are primarily investigated for the treatment of Alzheimer's disease.
Table 2: Inhibitory Activity of Pyridine Derivatives against Cholinesterases
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Pyridine Carbamate | Compound 8 | hAChE | 0.153 ± 0.016 | [6] |
| Pyridine Carbamate | Compound 11 | hBChE | 0.828 ± 0.067 | [6] |
Other Enzyme Inhibitors
This section includes inhibitors of other important enzyme targets.
Table 3: Inhibitory Activity of Pyridine and Pyrimidine Derivatives against Other Enzymes
| Compound Class | Derivative | Target Enzyme | IC50 (nM) | Reference |
| 2,4,6-Trisubstituted Pyridine | Compound 14n | Mutant IDH2 (R140Q) | 54.6 | [7] |
| 2-Aminopyrimidine | Compound 24 | β-Glucuronidase | 2800 | [8] |
II. Experimental Protocols
This section provides detailed methodologies for key enzyme inhibition assays cited in this guide.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.[4][9]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the test compound solution to the wells of the assay plate.
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent).
-
Incubate to convert the produced ADP to ATP and generate a luminescent or fluorescent signal.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[5]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds
-
Phosphate buffer (e.g., pH 8.0)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme to the mixture and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate (ATC or BTC).
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for enzyme inhibitor screening.
Signaling Pathways
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][3][6][7][8]
Caption: The role of acetylcholinesterase in promoting amyloid-β aggregation in Alzheimer's disease.[10][11][12][13][14]
Caption: The oncogenic signaling pathway initiated by mutant isocitrate dehydrogenase 2 (IDH2).[15][16][17][18]
Caption: Interplay between CDK and HDAC in regulating cell cycle progression and gene expression.[19][20][21][22][23]
Experimental Workflow
Caption: A general workflow for the screening and identification of novel enzyme inhibitors.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Amyloid-cholinesterase interactions. Implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]
- 12. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase-Amyloid-β-peptide Interaction: Effect o...: Ingenta Connect [ingentaconnect.com]
- 14. Stable Complexes Involving Acetylcholinesterase and Amyloid-β Peptide Change the Biochemical Properties of the Enzyme and Increase the Neurotoxicity of Alzheimer’s Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 21. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 22. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of Aminopyridine Scaffolds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, aminopyridine-based structures represent a promising frontier in the quest for novel therapeutics. These scaffolds are integral to a wide array of biologically active molecules, demonstrating potential as kinase inhibitors and antiproliferative agents. This guide provides a comparative analysis of aminopyridine analogs, summarizing key quantitative data from studies on related heterocyclic systems that can inform the structure-activity relationship (SAR) of pyridine-2,3,6-triamine and its derivatives. We will delve into the impact of substitutions on biological activity, outline detailed experimental methodologies for key assays, and visualize the intricate signaling pathways these compounds may influence.
While specific SAR studies on this compound analogs are not extensively available in the public domain, we can infer valuable insights from the analysis of structurally related aminopyridines and aminopyrimidines. The data presented herein is compiled from research on various aminopyridine-based kinase inhibitors and serves as a foundational guide for the rational design of novel compounds based on the this compound core.
Comparative Analysis of Biological Activity
The biological activity of aminopyridine analogs is profoundly influenced by the nature and position of substituents on the pyridine ring. Modifications are strategically introduced to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize the in vitro activity of various aminopyridine and aminopyrimidine derivatives against different biological targets.
Table 1: Antiproliferative Activity of Substituted Pyridine Analogs
| Compound ID | Scaffold | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| II | 3-amino-pyrazolo[3,4-b]pyridine | -H | -C(O)CH2Cl | -H | SW-707 (colon) | 2.1 |
| LoVo (colon) | 3.8 | |||||
| A-549 (lung) | 3.9 | |||||
| T-47D (breast) | 3.5 | |||||
| SNB-19 (glioblastoma) | 3.2 | |||||
| III | 3-amino-pyrazolo[3,4-b]pyridine | -H | -C(O)CH(Br)CH3 | -H | SW-707 (colon) | 2.5 |
| LoVo (colon) | 3.9 | |||||
| A-549 (lung) | 3.9 | |||||
| T-47D (breast) | 3.8 | |||||
| SNB-19 (glioblastoma) | 3.5 |
Data extracted from a study on new 3-substituted aminopyrazolo[3,4-b]pyridines, demonstrating their cytotoxic activity against various human tumor cell lines.[1]
Table 2: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives against JAK2
| Compound ID | R1 | R2 | JAK2 IC50 (nM) | JAK1 Selectivity (fold vs JAK2) | JAK3 Selectivity (fold vs JAK2) |
| Crizotinib (Lead) | - | - | 27 | - | - |
| 12k | 2,6-dichloro-3,5-dimethoxyphenyl | H | 6 | >1667 | >1667 |
| 12l | 2,6-dichloro-3,5-dimethoxyphenyl | F | 3 | >3333 | >3333 |
| 21b | 2,6-dichloro-3-fluorophenyl | H | 9 | 276 | 184 |
This table highlights the potent and selective inhibition of JAK2 by 2-aminopyridine derivatives, which were developed through structure-based drug design.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the drug discovery process. The following sections provide methodologies for key in vitro assays commonly used to evaluate aminopyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is a common method for measuring the potency of compounds against a specific kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate peptide by a kinase. The inhibition of this phosphorylation by a test compound is measured to determine its IC50 value. Various detection methods can be used, including radiometric assays measuring the incorporation of 32P or 33P, or fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF).[2][3]
-
General Protocol (Radiometric Filter Binding Assay): [3]
-
Prepare a reaction mixture containing the kinase, a suitable peptide or protein substrate, and the test compound in a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the phosphorylated substrate.
-
Wash the filter extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Protocol: [2]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Visualizing SAR and Biological Pathways
Diagrams are powerful tools for conceptualizing the complex relationships in drug discovery. The following visualizations, created using the DOT language, illustrate a typical SAR workflow and a hypothetical signaling pathway that aminopyridine analogs might target.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: A hypothetical signaling pathway targeted by aminopyridine kinase inhibitors.
References
Safety Operating Guide
Navigating the Disposal of Pyridine-2,3,6-triamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Pyridine-2,3,6-triamine, a specialized chemical used in complex organic synthesis, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information to ensure its safe management from use to disposal.
Immediate Safety and Handling
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated laboratory fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste, in accordance with local, state, and federal regulations.
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent materials), must be collected separately from other waste streams.[1][2] Do not mix with incompatible materials, particularly strong oxidizing agents and acids.[1]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container must be kept tightly sealed when not in use.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.[1]
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management vendor. Waste pyridine and its derivatives are often disposed of via incineration at high temperatures.[3]
Quantitative Data Summary
For pyridine and related compounds, the following data provides context for their potential hazards. Specific quantitative data for this compound is limited.
| Property | Value | Reference Compound | Source |
| Oral LD50 (Rat) | 891 mg/kg | Pyridine | [1] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | Pyridine | [1] |
| Inhalation LC50 (Rat) | 17.1 mg/L (4 hours) | Pyridine | [1] |
| Boiling Point | 115 °C | Pyridine | [4] |
| Flash Point | 20 °C | Pyridine | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling pyridine-2,3,6-triamine
Disclaimer: A specific Safety Data Sheet (SDS) for pyridine-2,3,6-triamine was not located. The following guidance is based on the safety profiles of structurally related compounds, including pyridine and various aminopyridines. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards.
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles should be worn at all times in the laboratory. A face shield provides additional protection against splashes.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). | Do not use latex gloves.[1] Inspect gloves for any signs of degradation or puncture before each use. Follow proper glove removal techniques to avoid skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[3] Proper fit testing and training are mandatory before respirator use. |
| Protective Clothing | A flame-retardant lab coat or a full chemical-protective suit. | Clothing should be fully buttoned. Consider the use of a chemical-resistant apron for added protection. |
| Footwear | Closed-toe shoes made of a non-porous material. | Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory. |
Operational Plan: Safe Handling Procedures
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Handle the compound with care to avoid generating dust.
-
Use the smallest amount of substance necessary for the experiment.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Decontaminate all work surfaces and equipment.
-
Properly dispose of all waste as described in the disposal plan below.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
The container should be stored in a designated, well-ventilated area away from incompatible materials.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
The rinsate from decontamination should be collected as hazardous liquid waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
